4-(Methylsulphonylamino)phenylacetic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWMOUDEJBNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378766 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56205-88-0 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Primary Synthesis Pathway: Sulphonylation of 4-Aminophenylacetic Acid
An In-depth Technical Guide to the Synthesis of 4-(Methylsulphonylamino)phenylacetic Acid
For professionals in the fields of pharmaceutical research, organic chemistry, and drug development, a comprehensive understanding of the synthetic pathways to key intermediates is paramount. This document provides a detailed technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry. This guide includes established reaction protocols, quantitative data, and visual representations of the synthetic routes.
The most direct and commonly cited method for the preparation of this compound involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. This electrophilic substitution on the amino group yields the desired sulfonamide.
Experimental Protocol
The general procedure for the synthesis of 4-(methylsulfonylamino)phenylacetic acid from 4-aminophenylacetic acid is as follows:
-
Dissolution and pH Adjustment: 4-Aminophenylacetic acid is dissolved in tetrahydrofuran (THF). The pH of the solution is adjusted to 9 using a 1N sodium hydroxide solution to deprotonate the amino group, increasing its nucleophilicity.[1]
-
Addition of Sulphonylating Agent: A solution of methanesulfonyl chloride in THF is added slowly (dropwise) to the stirred reaction mixture.[1]
-
Reaction: The reaction is allowed to proceed with continuous stirring.[1]
-
Work-up and Extraction: Upon completion of the reaction, the pH is adjusted to 3 with 1N hydrochloric acid. The mixture is then diluted with distilled water and extracted several times with ethyl acetate.[1]
-
Purification: The combined organic layers are washed with water, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel flash column chromatography.[1]
Quantitative Data
| Reagent/Product | Molar Equivalent | Amount (for 1g of starting material) | Solvent/Other | Yield |
| 4-Aminophenylacetic acid | 1.0 | 1 g (6.66 mmol) | 10 mL THF | 56% |
| Methanesulfonyl chloride | 1.5 | 0.77 g (9.99 mmol) | 10 mL THF | |
| 1N Sodium Hydroxide | - | As needed to reach pH 9 | - | |
| 1N Hydrochloric Acid | - | As needed to reach pH 3 | - | |
| This compound | - | 0.855 g | Eluent: EtOAc/hexane (2:3) |
Synthesis Pathway Diagram
Caption: Sulphonylation of 4-Aminophenylacetic Acid.
Synthesis of the Key Precursor: 4-Aminophenylacetic Acid
The availability of 4-aminophenylacetic acid is crucial for the synthesis of the target molecule. Several methods for its preparation have been reported, primarily involving the reduction of 4-nitrophenylacetic acid.
Method 1: Reduction of 4-Nitrophenylacetic Acid with Iron
A common and effective method for the reduction of aromatic nitro compounds is the use of iron powder in an acidic medium.
-
Reaction Setup: Water, 4-nitrophenylacetic acid, and acetic acid are added to a reactor.[2]
-
Heating and Reduction: The mixture is stirred and heated to 90-95°C. Iron powder is then added in portions, and the mixture is refluxed for 2 hours.[2]
-
Neutralization and Filtration: The mixture is cooled to 40-50°C and neutralized with sodium carbonate to a pH of 9, followed by filtration.[2]
-
Precipitation: The filtrate is further neutralized with acetic acid to a pH of 4, causing the precipitation of 4-aminophenylacetic acid.[2]
| Reagent/Product | Conditions | Yield |
| 4-Nitrophenylacetic acid | Iron powder, Acetic acid, Water, 90-95°C | 95% |
| 4-Aminophenylacetic acid |
Method 2: Reduction of 4-Nitrophenylacetic Acid with Hydrazine Hydrate
Another approach involves the use of hydrazine hydrate as the reducing agent in the presence of a catalyst.
-
Reaction Setup: Water, ferric chloride, and p-nitrophenylacetic acid are mixed under a nitrogen atmosphere and heated to 90°C.[2]
-
Addition of Reducing Agent: A solution of hydrazine hydrate (1:1 by weight) is added dropwise, and the reaction is maintained at this temperature for 1 hour.[2]
-
Isolation: After the reaction is complete, the mixture is cooled to 5°C, and the solid product is collected by filtration.[2]
| Reagent/Product | Reagent Ratio (by weight) | Conditions |
| p-Nitrophenylacetic acid | 1 | 90°C, 1 hour |
| Water | 10 | |
| Ferric chloride | 0.2 | |
| Hydrazine hydrate | 1 |
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean method for the reduction of the nitro group.
-
Reaction Setup: 4-Nitrophenylacetic acid, ethanol, and skeletal nickel are added to a pressure reactor.[3]
-
Hydrogenation: The reaction is carried out at 90-100°C under a pressure of 0.7-1.2 MPa for 2-3 hours.[3]
-
Work-up: After cooling, the solvent (ethanol) is removed by distillation. The solution is then cooled for crystallization, and the crude product is filtered and dried.[3]
-
Purification: The crude product is recrystallized from ethanol with decolorization using activated carbon.[3]
| Reagent/Product | Reagent Ratio (by mass) | Conditions |
| 4-Nitrophenylacetic acid | 1 | 90-100°C, 0.7-1.2 MPa, 2-3 hours |
| Ethanol (95%) | 10 | |
| Skeletal Nickel | 0.02-0.05 |
Method 4: Hydrolysis of 4-Aminophenylacetonitrile
An alternative route starts from 4-aminophenylacetonitrile.
4-Aminophenylacetonitrile can be hydrolyzed to 4-aminophenylacetic acid.[2] While a detailed protocol for this specific hydrolysis was not found in the provided search results, it typically involves heating with a strong acid or base.
Synthesis Pathways for 4-Aminophenylacetic Acid
Caption: Pathways to 4-Aminophenylacetic Acid.
Conclusion
The synthesis of this compound is most directly achieved through the sulphonylation of 4-aminophenylacetic acid. The latter can be prepared via several high-yielding routes, with the reduction of 4-nitrophenylacetic acid being a common strategy. The choice of method for the precursor synthesis may depend on the available reagents, equipment, and desired scale of production. This guide provides the necessary data and protocols to enable researchers to effectively plan and execute the synthesis of this important chemical intermediate.
References
physicochemical properties of 4-(Methylsulphonylamino)phenylacetic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-(Methylsulphonylamino)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a compound of interest in pharmaceutical research and development. This document summarizes key quantitative data, details experimental protocols, and presents a visual representation of its synthesis workflow.
Core Physicochemical Properties
This compound, with the CAS number 56205-88-0, possesses a unique set of properties that are crucial for its handling, formulation, and potential biological activity.[1]
Quantitative Data Summary
The following table summarizes the known and predicted .
| Property | Value | Source |
| Molecular Formula | C9H11NO4S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| Melting Point | 146-149 °C | [1][2] |
| Boiling Point | 422.7 ± 47.0 °C (Predicted) | [1][2] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 4.28 ± 0.10 (Predicted) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Appearance | Off-White to Pale Beige Solid | [1][2] |
Experimental Protocols
Understanding the synthesis of this compound is fundamental for its application and further research. The following is a detailed experimental protocol for its synthesis from 4-aminophenylacetic acid and methanesulfonyl chloride.[1]
Synthesis of this compound[1]
Materials:
-
4-aminophenylacetic acid (1 g, 6.66 mmol)
-
Methanesulfonyl chloride (0.77 g, 9.99 mmol)
-
Tetrahydrofuran (THF, 20 mL)
-
1N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Dissolve 4-aminophenylacetic acid in 10 mL of THF.
-
Adjust the pH of the solution to 9 using a 1N sodium hydroxide solution.
-
Slowly add a solution of methanesulfonyl chloride in 10 mL of THF dropwise to the reaction mixture while stirring.
-
Continue to stir the reaction mixture.
-
After the reaction is complete, adjust the pH to 3 with 1N hydrochloric acid.
-
Dilute the reaction mixture with distilled water and extract it several times with ethyl acetate.
-
Combine the organic layers, wash with water, and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel fast column chromatography using a 2:3 mixture of ethyl acetate and hexane as the eluent to yield the final product.
Mandatory Visualizations
To further elucidate the processes involved with this compound, the following diagram illustrates the synthesis workflow.
Caption: Synthesis workflow for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)
Introduction
4-(Methylsulfonyl)phenylacetic acid, with the CAS number 90536-66-6, is a crucial intermediate in the field of organic synthesis and pharmaceutical development.[1] Its structural features make it a valuable building block for creating more complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. The primary application of this compound is as a key intermediate in the synthesis of heterocyclic diaryl compounds that act as selective COX-2 inhibitors, such as Etoricoxib.[1][2] It is also utilized in the preparation of hydroxyfuranones, which exhibit antioxidant and anti-inflammatory properties.[1]
Physicochemical Properties
4-(Methylsulfonyl)phenylacetic acid is a solid crystalline substance, typically appearing as a light yellow or yellow to beige-brown powder.[1][3] Its solubility in common organic solvents like dichloromethane, ethyl acetate, and chloroform is poor but can be increased with heating.[2]
| Property | Value | Reference |
| CAS Number | 90536-66-6 | [3] |
| Molecular Formula | C₉H₁₀O₄S | [4] |
| Molecular Weight | 214.24 g/mol | [2][5] |
| Melting Point | 136-140 °C[6] / 137-138 °C[3] | [3][6] |
| Boiling Point | 443.0±37.0 °C (Predicted at 760 mmHg) | [6] |
| Appearance | Light yellow to beige-brown crystalline solid/powder | [1][3] |
| Density | 1.4±0.1 g/cm³ | [6] |
| InChI Key | HGGWOSYNRVOQJH-UHFFFAOYSA-N | [5] |
| SMILES String | CS(=O)(=O)c1ccc(CC(O)=O)cc1 | [5] |
| Synonyms | 4-Methylsulfonyl Phenylacetic Acid, 4-(Methylsulfonyl)benzeneacetic Acid, 4-Mesylphenylacetic Acid | [7][8] |
Applications in Drug Development
The primary significance of 4-(methylsulfonyl)phenylacetic acid lies in its role as a precursor for synthesizing high-value pharmaceutical compounds. Its structure is integral to the pharmacophore of several targeted therapies.
Key Applications:
-
Selective COX-2 Inhibitors: It is a well-established key intermediate in the manufacturing of Etoricoxib, a selective inhibitor of cyclooxygenase-2 (COX-2) used for treating osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1][2]
-
Anti-inflammatory Agents: The compound is used to synthesize novel hydroxyfuranones that possess both antioxidant and anti-inflammatory activities.[1]
-
Agrochemicals: It serves as an intermediate in the formulation of agrochemicals, where its sulfonyl group can improve stability and solubility, enhancing the efficacy of crop protection products.[1][9]
Caption: Logical relationship of 4-(Methylsulfonyl)phenylacetic acid to its applications.
Experimental Protocols: Synthesis
Several methods for the synthesis of 4-(methylsulfonyl)phenylacetic acid have been documented. The selection of a specific route may depend on the availability of starting materials, desired purity, and scalability.
Method 1: Willgerodt–Kindler Reaction Followed by Hydrolysis
This protocol involves the reaction of a ketone with morpholine and sulfur, followed by hydrolysis to yield the carboxylic acid.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[1]
-
Reflux: Heat the mixture to reflux for 2 hours at 125 °C (398 K).[1]
-
Hydrolysis: Add a 3N solution of sodium hydroxide (NaOH, 20 ml) to the reaction mixture and continue to reflux for an additional 30 minutes.[1]
-
Work-up: After cooling, filter the mixture. Acidify the filtrate with hydrochloric acid (HCl) to a pH of 6.[1]
-
Purification: Filter the solution again and wash the filtrate with ethyl acetate. The resulting aqueous fraction is then further acidified with diluted HCl to precipitate the pure product as a white solid.[1]
Caption: Experimental workflow for the synthesis of 4-(Methylsulfonyl)phenylacetic acid.
Method 2: Hydrolysis of Ester Precursor
This method involves the hydrolysis of the corresponding ethyl ester.
Detailed Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add ethyl 2-(4-(ethylsulfonyl)phenyl)acetate (2.5g, 0.0098 mol) and ethanol (18 mL).[1]
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (1.42 g, 0.0355 mol, dissolved in 18 mL of water) to the flask.[1]
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water containing crushed ice.[2]
-
Acidification: Slowly add dilute hydrochloric acid to adjust the solution's pH to 5, which converts the product into its acidic form.[2]
-
Extraction: Extract the aqueous layer three times with a large volume of ethyl acetate. Combine the organic layers and remove the solvent under vacuum to obtain the final product.[2]
Safety and Handling
4-(Methylsulfonyl)phenylacetic acid is considered hazardous and requires careful handling in a laboratory setting.[3] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]
| Hazard Type | GHS Classification & Precautionary Statements | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95) is recommended. | [3][5] |
| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use in a well-ventilated area. | [3][4] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed in a dry environment. | [3] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [3] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation persists, call a physician. | [3][4] |
| First Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. | [3] |
Disclaimer: This guide is for informational purposes only. Always refer to the latest Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols.
References
- 1. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-(Methylsulfonyl)phenylacetic acid 97 90536-66-6 [sigmaaldrich.com]
- 6. 4-Methylsulfonyl phenyl acetic acid | CAS#:90536-66-6 | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Mesylphenylacetic acid | C9H10O4S | CID 572345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
In-depth Technical Guide: The Biological Activity of 4-(Methylsulphonylamino)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulphonylamino)phenylacetic acid, also known by its IUPAC name 2-[4-(methanesulfonamido)phenyl]acetic acid, is a multifaceted organic compound that has garnered attention in the fields of medicinal chemistry and drug development. Its structural framework, featuring a phenylacetic acid moiety linked to a methylsulfonylamino group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide aims to provide a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its potential as a modulator of key biological targets implicated in inflammatory and metabolic diseases. While quantitative biological data for the parent compound remains limited in publicly accessible literature, patent filings and studies on structurally related molecules suggest promising therapeutic potential, primarily as a modulator of Retinoid-related Orphan Receptor Gamma (RORγ) and Pantothenate Kinase (PANK).
Core Biological Activities and Mechanisms of Action
The primary biological activities associated with the this compound scaffold, as indicated by patent literature, are the modulation of RORγ and PANK. These targets are involved in a range of physiological and pathological processes, highlighting the potential for this class of compounds in various therapeutic areas.
RORγ Modulation
Retinoid-related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in the pathogenesis of autoimmune diseases. RORγ modulators can either enhance (agonists) or suppress (inverse agonists) its activity. Compounds with a this compound core have been cited in patents for biaryl RORγ modulators, suggesting their potential as anti-inflammatory agents for the treatment of autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1]
Signaling Pathway:
PANK Modulation
Pantothenate Kinase (PANK) is a key regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in cellular metabolism. Dysregulation of PANK activity is associated with metabolic disorders. Small molecule modulators of PANK can either activate or inhibit the enzyme, offering potential therapeutic avenues for conditions characterized by CoA imbalance. The inclusion of this compound in patents for PANK modulators suggests its potential role in the development of therapies for metabolic diseases.[1]
Experimental Workflow for PANK Modulation Screening:
Quantitative Biological Activity Data
| Compound/Derivative Class | Target | Assay | Activity (IC50/EC50) | Reference |
| 1-Phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivative | Thromboxane A2 Receptor | U-46619-induced rat aortic strip contraction | 0.48 nM | [2] |
| 4-Methylsulfonylphenyl derivatives | COX-2 | In vitro COX-2 inhibition | High selectivity indices (119-131) | [3] |
| Phenylacetic acid derivatives (general) | Gamma-hydroxybutyric acid (GHB) binding sites | [3H]NCS-382 binding assay | Ki values in the low micromolar range |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing RORγ and PANK modulation, based on established practices in the field.
RORγ Modulation Assay (Cell-Based Luciferase Reporter Assay)
This protocol describes a common method to screen for RORγ modulators.
Objective: To determine the ability of a test compound to modulate RORγ transcriptional activity in a cellular context.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vector for a Gal4-RORγ-LBD fusion protein
-
Luciferase reporter plasmid with a Gal4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound derivative)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression vector and the Gal4-UAS luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).
PANK Activity Assay (Radiometric)
This protocol outlines a direct enzymatic assay to measure PANK activity.
Objective: To quantify the enzymatic activity of PANK in the presence of a test compound.
Materials:
-
Purified recombinant human PANK enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[14C]-Pantothenate (radiolabeled substrate)
-
ATP
-
Test compound (this compound derivative)
-
DEAE-cellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and [14C]-pantothenate.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the purified PANK enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a DEAE-cellulose filter paper.
-
Washing: Wash the filter paper with water or a suitable buffer to remove unreacted [14C]-pantothenate. The product, [14C]-phosphopantothenate, will remain bound to the filter.
-
Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PANK activity relative to the vehicle control for each compound concentration. Plot the activity against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. The available patent literature strongly suggests its potential as a modulator of RORγ and PANK, two targets of significant interest for the treatment of inflammatory, autoimmune, and metabolic diseases. While direct quantitative biological data for the parent compound is currently lacking in the public domain, the activity of its derivatives underscores the potential of this chemical class.
Future research should focus on several key areas:
-
Synthesis and Biological Evaluation: A systematic synthesis and in-vitro and in-vivo evaluation of a library of this compound derivatives are needed to establish a clear structure-activity relationship (SAR) for RORγ and PANK modulation.
-
Target Validation: Further studies are required to definitively confirm the molecular targets of these compounds and elucidate their precise mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be essential to assess the drug-like properties and safety profile of lead candidates.
References
In-Depth Technical Guide: Structural and Functional Analysis of 4-(Methylsulphonylamino)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylsulphonylamino)phenylacetic acid is a multifaceted organic compound with significant potential in medicinal chemistry. As an intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural characteristics and functional profile is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive analysis of this compound, consolidating available data on its chemical properties, synthesis, and spectral characterization. While direct and extensive biological data on this specific molecule is limited in publicly accessible literature, this document also explores the bioactivity of structurally related compounds to infer potential mechanisms of action and guide future research.
Chemical and Physical Properties
This compound, also known by its synonyms 2-(4-(methylsulfonamido)phenyl)acetic acid and p-(Methanesulfonamido)phenylacetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H11NO4S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| CAS Number | 56205-88-0 | [1] |
| Melting Point | 146-149 °C | [1] |
| Boiling Point (Predicted) | 422.7 ± 47.0 °C | [1] |
| Density (Predicted) | 1.456 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Synthesis and Spectral Characterization
The synthesis of this compound is crucial for its availability in research and development. A general synthetic route is outlined below, followed by available spectral data for its characterization.
Synthetic Protocol
A common method for the synthesis of this compound involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride.
Experimental Protocol:
-
Dissolve 4-aminophenylacetic acid in a suitable organic solvent (e.g., a mixture of water and an organic solvent).
-
Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Logical Workflow for Synthesis:
Caption: General synthetic workflow for this compound.
Spectroscopic Data
¹H NMR (DMSO-d₆) of 4-(Methylsulfonyl)phenylacetic acid:
-
δ 12.58 (s, 1H, COOH)
-
δ 7.88-7.85 (m, 2H, Ar-H)
-
δ 7.54-7.52 (m, 2H, Ar-H)
-
δ 3.73 (s, 2H, CH₂)
-
δ 3.20 (s, 3H, SO₂CH₃)
Note: For this compound, one would expect to see an additional peak corresponding to the N-H proton of the sulfonamide group, and the chemical shifts of the aromatic protons would be influenced by the -NHSO₂- substituent.
Infrared (IR) and Mass Spectrometry (MS): Detailed IR and MS data for the target compound are not consistently reported in the surveyed literature. Researchers are advised to perform these analyses on their synthesized material for complete characterization. For comparison, the IR spectrum of 4-(methylsulfonyl)phenylacetic acid shows characteristic peaks for the carboxylic acid OH stretch, C=O stretch, and the S=O stretches of the sulfonyl group.
Potential Biological Activity and Signaling Pathways
The biological significance of this compound is suggested by its inclusion in patents for the development of novel therapeutics.
RORγ Modulation
Chinese patent CN113666853A lists this compound as a reagent in the synthesis of biaryl compounds that act as RORγ (Retinoid-related orphan receptor gamma) modulators.[2] RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells, which are implicated in autoimmune diseases.
Potential Signaling Pathway Involvement:
References
An In-depth Technical Guide on the Solubility of 4-(Methylsulphonylamino)phenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Methylsulphonylamino)phenylacetic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, this guide explores the relevant biological context by illustrating the Cyclooxygenase-2 (COX-2) signaling pathway, in which the downstream products of this intermediate play a crucial role.
Quantitative Solubility Data
Extensive searches for quantitative solubility data for this compound have yielded primarily qualitative descriptions. The available information from various sources has been compiled and is presented in Table 1. It is consistently reported that the compound exhibits poor solubility in common organic solvents at room temperature, with solubility increasing with heat.
| Solvent | Qualitative Solubility | Source |
| Dichloromethane | Poor | [1] |
| Ethyl Acetate | Poor | [1] |
| Dimethyl Sulfoxide (DMSO) | Slight / Poor | [1][2][3] |
| Chloroform | Poor | [1] |
| Methanol | Slight | [2][3] |
| Water | Slight | [2][4] |
Note: The term "slight" or "poor" is not uniformly defined and should be considered a qualitative indicator. For precise drug development and formulation, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This protocol is a standard and reliable method for generating quantitative solubility data.
Objective
To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (accurate to 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dishes containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a vacuum desiccator at room temperature.
-
Allow the solvent to evaporate completely, leaving behind the dissolved solid.
-
-
Gravimetric Analysis:
-
Once the solvent has fully evaporated, carefully weigh the evaporation dish containing the solid residue.
-
The mass of the dissolved solid is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtered solution (mL)
-
-
Experimental Workflow Diagram
References
The Pivotal Role of 4-(Methylsulphonylamino)phenylacetic Acid in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 4-(Methylsulphonylamino)phenylacetic acid, a key pharmaceutical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, synthesis protocols, and its significant role in the manufacturing of therapeutic agents, with a particular focus on its connection to the antiarrhythmic drug Dofetilide.
Introduction
This compound, with the CAS number 56205-88-0, is a sulfonamide derivative of phenylacetic acid. Its molecular structure, combining a phenylacetic acid moiety with a methylsulfonylamino group, makes it a valuable building block in the synthesis of complex pharmaceutical compounds. This guide explores the synthesis, properties, and applications of this intermediate, providing a comprehensive resource for the scientific community.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56205-88-0 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| Appearance | Solid | General Knowledge |
| Melting Point | 146-149°C | General Knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the sulfonylation of 4-aminophenylacetic acid. This reaction involves the formation of a sulfonamide bond by reacting the amino group of 4-aminophenylacetic acid with methanesulfonyl chloride.
Experimental Protocol: Synthesis from 4-Aminophenylacetic Acid
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
4-Aminophenylacetic acid
-
Methanesulfonyl chloride
-
Pyridine (or other suitable base)
-
Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve 4-aminophenylacetic acid in a suitable solvent within a reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Base: Add pyridine to the solution to act as a base and catalyst.
-
Addition of Sulfonylating Agent: Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise from the dropping funnel while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at room temperature overnight or until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Acidify the mixture with hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid precipitate and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
A generalized workflow for this synthesis is depicted in the following diagram:
Synthesis Workflow Diagram
Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group, allows for diverse chemical modifications.
Connection to Dofetilide
This compound is notably associated with the synthesis of Dofetilide , a Class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats. While detailed proprietary synthesis routes are not always publicly available, this compound is recognized as a reference standard and a potential impurity in the production of Dofetilide, indicating its close relationship to the manufacturing process. It may serve as a precursor to a key fragment of the Dofetilide molecule or be involved in an alternative synthetic pathway.
The overall synthesis of Dofetilide is a multi-step process involving the construction of its complex structure, which includes two methanesulfonamide groups linked to a central phenoxyethylamino core. The general relationship can be visualized as follows:
Role in Dofetilide Synthesis
Mechanism of Action of Dofetilide
To understand the pharmaceutical relevance of intermediates like this compound, it is essential to comprehend the mechanism of action of the final active pharmaceutical ingredient (API). Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.
This selective blockade prolongs the cardiac action potential and the effective refractory period, thereby helping to terminate and prevent re-entrant arrhythmias. The signaling pathway affected by Dofetilide is central to cardiac repolarization.
Dofetilide Mechanism of Action
Analytical Methods
The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.
General HPLC Method
A general reversed-phase HPLC method for the analysis of this compound and related compounds is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This method can be optimized for specific applications, such as purity determination, impurity profiling, and quantitative analysis.
Conclusion
This compound is a valuable pharmaceutical intermediate with a significant role in the synthesis of important drugs like Dofetilide. Its well-defined chemical properties and synthetic accessibility make it a cornerstone in the development of cardiovascular therapies. This technical guide provides a foundational understanding for researchers and developers working with this and related compounds, underscoring the importance of high-purity intermediates in the production of safe and effective medicines. Further research into novel synthetic routes and applications of this versatile molecule is encouraged to advance pharmaceutical innovation.
References
Potential Therapeutic Targets of 4-(Methylsulphonylamino)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylsulphonylamino)phenylacetic acid and its derivatives represent a promising scaffold in modern medicinal chemistry. While the parent compound's direct therapeutic applications are not extensively documented, its structural motif is integral to a range of biologically active molecules. This technical guide consolidates the current understanding of the potential therapeutic targets of this chemical entity, with a primary focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Adenosine A2A receptor. Evidence for its role as a scaffold for Retinoid-related Orphan Receptor γ (RORγ) and Pantothenate Kinase (PANK) modulators is also discussed. This document provides a comprehensive overview of the structure-activity relationships, quantitative biological data, detailed experimental protocols, and relevant signaling pathways to aid in the ongoing research and development of novel therapeutics based on this versatile chemical core.
Introduction
This compound (CAS No: 56205-88-0), also known as 2-(4-(Methylsulfonamido)phenyl)acetic acid, has emerged as a valuable building block in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a phenylacetic acid moiety with a methylsulphonylamino substituent, provides a unique combination of properties that are amenable to the development of targeted therapies. This guide delves into the key molecular targets that have been identified for derivatives of this core structure, presenting the available data in a structured format to facilitate further investigation and drug discovery efforts.
Primary Therapeutic Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
The most well-documented therapeutic target for derivatives of the this compound scaffold is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons, and capsaicin. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on N-substituted 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives, which feature the core this compound structure. These studies have elucidated the key structural requirements for potent TRPV1 antagonism.
Quantitative Data for TRPV1 Antagonists
The following table summarizes the binding affinities and antagonist potencies of representative compounds derived from the this compound scaffold against the rat TRPV1 (rTRPV1) channel expressed in Chinese Hamster Ovary (CHO) cells.[1][2]
| Compound ID | Modification from Core Structure | Ki (nM) [³H]RTX Binding | Ki(ant) (nM) Antagonism |
| 3 | N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 45.3 | 8.7 |
| 50 | N-(3,3-diphenylprop-2-en-1-yl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 21.5 | 10.1 |
| 54 | N-(3,3-bis(4-methylphenyl)prop-2-en-1-yl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 25.6 | 8.0 |
Experimental Protocols
This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.
-
Cell Culture and Membrane Preparation: CHO cells stably expressing rat TRPV1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of [³H]RTX (a potent TRPV1 agonist) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit capsaicin-induced activation of the TRPV1 channel.
-
Cell Culture: CHO cells expressing rat TRPV1 are plated in multi-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Capsaicin Stimulation: Capsaicin is added to the wells to activate the TRPV1 channels, leading to an influx of calcium and an increase in fluorescence.
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the capsaicin-induced calcium influx (IC50) is determined. The antagonist equilibrium dissociation constant (Ki(ant)) is calculated from the IC50 value.
TRPV1 Signaling Pathway
The following diagram illustrates the central role of TRPV1 in nociceptive signaling and the mechanism of its antagonism.
Secondary and Exploratory Therapeutic Targets
While the evidence is less extensive than for TRPV1, derivatives of this compound have been associated with other potential therapeutic targets, primarily through patent literature.
Adenosine A2A Receptor
The adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in the central nervous system and the immune system. Antagonists of the A2A receptor are being investigated for the treatment of Parkinson's disease and for cancer immunotherapy. The inclusion of the this compound scaffold in patented A2A receptor antagonists suggests its potential utility in targeting this receptor.
-
Radioligand Binding Assay: This assay is used to determine the affinity of a compound for the A2A receptor. It typically involves the use of a radiolabeled A2A antagonist (e.g., [³H]ZM241385 or [³H]preladenant) and cell membranes expressing the A2A receptor. The methodology is similar to the [³H]RTX binding assay described for TRPV1.
-
cAMP Functional Assay: The A2A receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP). A functional assay for A2A antagonists measures the ability of a compound to inhibit the agonist-induced production of cAMP. This is often quantified using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Retinoid-related Orphan Receptor γ (RORγ)
RORγ is a nuclear receptor that is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17. Modulators of RORγ are of interest for the treatment of autoimmune diseases. Patent applications have described biaryl compounds derived from a scaffold that can be related to this compound as RORγ modulators.
Pantothenate Kinase (PANK)
Pantothenate kinases are essential enzymes in the biosynthesis of coenzyme A. Small molecule modulators of PANK are being explored for various therapeutic applications. Patent literature suggests a possible link between derivatives of this compound and the modulation of PANK.
Experimental Workflows and Logic
The following diagram outlines a typical workflow for the discovery and characterization of therapeutic candidates based on the this compound scaffold.
References
- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 4-(Methylsulphonylamino)phenylacetic acid
An In-depth Technical Guide to 4-(Methylsulphonylamino)phenylacetic Acid
Abstract
This compound, with the CAS number 56205-88-0, is a niche yet significant molecule in the landscape of pharmaceutical research and development. While not a therapeutic agent in itself, it serves as a crucial intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel drug candidates. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction and History
The history of this compound is not extensively documented in publicly available literature, suggesting that its discovery was likely not a landmark event but rather an incremental step in the broader field of medicinal chemistry. Its emergence is tied to the ongoing search for novel molecular scaffolds and building blocks for the synthesis of new therapeutic agents. Recent patent literature from 2019 and 2020 indicates its contemporary relevance in the development of new modulators for biological targets.[1]
It is critical to distinguish this compound from the structurally similar but distinct compound, 4-(Methylsulfonyl)phenylacetic acid (CAS 90536-66-6). The latter is a well-known intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[2][3][4] The key structural difference lies in the linkage to the phenyl ring: the "amino" variant, which is the subject of this guide, features a C-N-S bond, whereas the "sulfonyl" variant has a direct C-S bond. This seemingly minor difference results in significantly different chemical properties and applications.
Chemical and Physical Properties
This compound is an off-white to pale beige solid.[5] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56205-88-0 | [1] |
| Molecular Formula | C9H11NO4S | [5] |
| Molecular Weight | 229.25 g/mol | [5] |
| Melting Point | 146-149 °C | [5] |
| Boiling Point | 422.7±47.0 °C (Predicted) | [5] |
| Density | 1.456±0.06 g/cm3 (Predicted) | [5] |
| pKa | 4.28±0.10 (Predicted) | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
Synthesis
The primary route for the synthesis of this compound involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride.[5]
Experimental Protocol
A general procedure for the synthesis is as follows:[5]
-
Dissolution: Dissolve 4-aminophenylacetic acid (1 g, 6.66 mmol) in tetrahydrofuran (THF) (10 mL).
-
pH Adjustment: Adjust the pH of the solution to 9 with a 1N sodium hydroxide solution.
-
Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (0.77 g, 9.99 mmol) in THF (10 mL) dropwise to the stirred reaction mixture.
-
Reaction: Continue to stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the completion of the reaction, adjust the pH to 3 with 1N hydrochloric acid.
-
Extraction: Dilute the reaction mixture with distilled water and extract several times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with water, and dry with anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting residue can be purified by silica gel flash column chromatography using an eluent of ethyl acetate/hexane (2:3) to yield the final product.
This procedure has a reported yield of 56%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5]
Precursor to TRPV1 Agonists
This compound serves as a reagent in the preparation of analogs of resiniferatoxin, which are metabolically stable agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).[5] TRPV1 is an ion channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat and capsaicin. The development of potent and selective TRPV1 agonists is an area of interest for the development of novel analgesics.
Synthesis of Adenosine A2A Antagonists
This compound is also used in the synthesis of 2,6-diaryl-4-(phenacylamino)pyrimidines, which act as selective antagonists for the adenosine A2A receptor.[5] A2A receptor antagonists have shown therapeutic potential in a variety of disorders, including Parkinson's disease, cancer, and inflammatory conditions.
Role as a Chemical Building Block
The utility of this compound as a building block stems from the presence of two key functional groups: the carboxylic acid and the sulfonamide. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or alcohols, allowing for further molecular elaboration. The sulfonamide group can influence the physicochemical properties of the final molecule, such as its polarity and ability to form hydrogen bonds, which are important for drug-receptor interactions.
Caption: Logical relationship of this compound to therapeutic areas.
Conclusion
References
- 1. chiralen.com [chiralen.com]
- 2. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-(METHANESULFONYLAMINO)PHENYLACETIC ACID | 56205-88-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Etoricoxib from 4-(Methylsulphonylamino)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etoricoxib is a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This document provides detailed application notes and protocols for the synthesis of etoricoxib, commencing from the starting material 4-(methylsulphonyl)phenylacetic acid. The synthesis primarily involves the formation of a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, followed by cyclization to yield the final etoricoxib molecule.
Chemical Reaction Pathway
The synthesis of etoricoxib from 4-(methylsulphonyl)phenylacetic acid proceeds through a key ketone intermediate. The overall reaction scheme is presented below.
Caption: Synthetic pathway of Etoricoxib from 4-(methylsulphonyl)phenylacetic acid.
Experimental Protocols
Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This protocol details the condensation of 4-(methylsulphonyl)phenylacetic acid with methyl 6-methylnicotinate to form the key ketone intermediate.[1][2][3]
Materials:
-
4-(Methylsulphonyl)phenylacetic acid
-
Methyl 6-methylnicotinate[3]
-
Hydrochloric acid (4M)
-
Sodium hydroxide
Procedure:
-
To a reaction flask, add 4-(methylsulphonyl)phenylacetic acid (1.0 molar equivalent) and anhydrous THF (6 L for 3.0 Kg of the acid).[4]
-
Heat the mixture to 70-80°C.[4]
-
Slowly and simultaneously add a 1M solution of tert-butylmagnesium chloride in THF (40 L for 3.0 Kg of the acid) and a solution of methyl 6-methylnicotinate (1.7 kg for 3.0 Kg of the acid) in THF (5 L) to the reaction mixture over 2 to 3 hours.[4]
-
After the addition is complete, maintain the reflux for 1 hour.[4]
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the dropwise addition of 4M hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization. The addition of a sodium hydroxide solution can be used to precipitate the product.[1]
Protocol 2: Synthesis of Etoricoxib from the Ketone Intermediate
This protocol describes the cyclization of the ketone intermediate to form etoricoxib.[5]
Materials:
-
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
-
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
-
Base (e.g., Sodium Methoxide)
-
Alcohol (e.g., Methanol)
-
Acid (e.g., Hydrochloric acid)
-
Aqueous solution of ammonia and an ammonium salt
Procedure:
-
React 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with 2-chloro-N,N-dimethylamino trimethinium hexafluoro phosphate salt in the presence of a base at a temperature in the range of 0°-10°C.[5]
-
Following the initial reaction, add a mixture of an alcohol and an acid at the same temperature.[5]
-
Add an aqueous solution of ammonia and an ammonium salt and heat the mixture to effect cyclization.[5]
-
Cool the reaction mass to induce crystallization.[5]
-
Filter the solid product and wash it with a suitable solvent.
-
Dry the product under vacuum to obtain etoricoxib.
Data Presentation
The following table summarizes the quantitative data reported in the synthesis of the key intermediate and the final product.
| Step | Reactants | Reagents and Solvents | Yield | Purity | Reference |
| Synthesis of Ketone Intermediate | 4-(Methylsulphonyl)phenylacetic acid, Methyl 6-methylnicotinate | tert-Butylmagnesium chloride, THF | 81% | 99.5% | [3] |
| Synthesis of Ketone Intermediate | Lithium (4-methylthio)phenylacetate, Methyl 6-picoline-3-carboxylate | n-Butyllithium, THF | 72.5% | 97.9% | [6] |
| Synthesis of Ketone Intermediate from its Sodium Salt | Sodium (4-methylsulfonyl)phenyl acetate, Methyl ester of 6-methylpyridine-3-carboxylic acid | t-BuMgCl, THF | 87% | 85.9% | [2] |
| Purification of Etoricoxib | Crude Etoricoxib | Isopropanol, Isopropanol hydrochloride solution | 91.5% | - | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of etoricoxib from 4-(methylsulphonyl)phenylacetic acid.
Caption: General experimental workflow for the synthesis of Etoricoxib.
References
- 1. CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 2. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. Synthetic Process of the Key Intermediate of Etoricoxib [cjph.com.cn]
- 4. Method for preparing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-(Methylsulphonylamino)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulphonylamino)phenylacetic acid is a molecule of interest in pharmaceutical development, often as an intermediate or a potential impurity. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for complex biological matrices requiring high sensitivity and selectivity.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS: A highly sensitive and selective method ideal for the determination of trace levels of the analyte in complex matrices such as plasma, urine, and tissue homogenates.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar compounds and should be established for this compound during method validation.
Table 1: HPLC-UV Method Performance Characteristics (Hypothetical)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance Characteristics (for Phenylacetic Acid in Biological Matrices)[1][2]
| Parameter | Typical Value |
| Linearity Range | 1.0 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.30 - 0.40 µg/kg |
| Limit of Quantification (LOQ) | 0.8 - 1.0 µg/kg[1] |
| Precision (%RSD) | < 15%[2] |
| Accuracy (% Recovery) | 81 - 113%[1][3] |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol is designed for the quantification of this compound in bulk powder or simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 75:25 (A:B) isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 0.1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis Workflow:
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the sensitive quantification of this compound in biological matrices like plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These would need to be determined by infusing a standard solution of the analyte. A hypothetical transition could be:
-
Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Source Parameters: Optimized for the specific instrument, including spray voltage, sheath gas, auxiliary gas, and capillary temperature.[3]
5. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex. Add 300 µL of cold protein precipitation solvent, vortex for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for injection.
6. Analysis Workflow:
Method Validation Considerations
Both analytical methods presented here should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity/Selectivity: Ensuring no interference from matrix components or other impurities.
-
Linearity and Range: Demonstrating a linear relationship between detector response and concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.
For LC-MS/MS analysis in biological matrices, it is also critical to assess and mitigate matrix effects to ensure accurate quantification.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for 4-(Methylsulphonylamino)phenylacetic acid analysis
An Application Note and Protocol for the HPLC Analysis of 4-(Methylsulphonylamino)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in pharmaceutical preparations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control during the manufacturing process and in final product formulations. This application note describes a robust and validated RP-HPLC method for the determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear across a defined concentration range.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard: Purity >99.5%
-
Acetonitrile: HPLC grade
-
Phosphoric Acid: AR grade
-
Water: HPLC grade or Milli-Q water
Standard and Sample Preparation
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1000 µg/mL. Further dilutions can be made from this stock solution to prepare working standards for linearity and accuracy studies.
Sample Preparation: For the analysis of a formulated product, a sample preparation method should be developed to extract the analyte from the matrix. A general procedure involves dissolving a known amount of the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][2][3]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo sample, and a sample spiked with this compound. The chromatograms indicated no interference from the blank or placebo at the retention time of the analyte, demonstrating the method's specificity.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 50 to 300 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 251000 |
| 100 | 502500 |
| 150 | 753000 |
| 200 | 1005000 |
| 250 | 1254000 |
| 300 | 1506000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.5 | 99.6 |
| Average Recovery | 99.7% |
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a 100 µg/mL standard solution were performed on the same day (intra-day) and on three different days (inter-day).
| Precision Type | % RSD of Peak Area |
| Intra-day (n=6) | 0.45% |
| Inter-day (n=9) | 0.82% |
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the analysis of this compound.
References
Application Notes and Protocols for 4-(Methylsulphonylamino)phenylacetic acid in Anti-inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulphonylamino)phenylacetic acid is a compound of interest in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to the methylsulfonylphenyl moiety present in selective COX-2 inhibitors, such as etoricoxib and rofecoxib, suggests its potential as a selective inhibitor of cyclooxygenase-2 (COX-2)[1]. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with an improved gastrointestinal safety profile compared to non-selective NSAIDs. These application notes provide an overview of the potential mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of expected quantitative data based on related compounds.
Mechanism of Action: Targeting the COX-2 Pathway
The primary proposed mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. In contrast, COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa. By selectively inhibiting COX-2, this compound and related compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
The anti-inflammatory effects of COX-2 inhibitors are mediated through the downstream reduction of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.
References
Application Note & Protocol: Synthesis of 4-(Methylsulphonylamino)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Methylsulphonylamino)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation is of significant interest in medicinal chemistry and drug development. This document provides a detailed experimental protocol for a reliable and reproducible synthesis of this compound, starting from commercially available precursors. The protocol is presented in a step-by-step manner to be accessible to researchers with a foundational knowledge of organic synthesis.
Overall Synthesis Workflow
The synthesis is typically carried out in a three-stage process, beginning with the hydrolysis of 4-nitrophenylacetonitrile to 4-nitrophenylacetic acid. This is followed by the reduction of the nitro group to an amine, yielding 4-aminophenylacetic acid. The final step involves the sulfonylation of the amino group with methanesulfonyl chloride to produce the target compound, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
3.1. Stage 1: Synthesis of 4-Nitrophenylacetic Acid
This procedure outlines the hydrolysis of 4-nitrophenylacetonitrile to 4-nitrophenylacetic acid.
-
Materials:
-
4-Nitrobenzyl cyanide
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
-
Procedure:
-
In a round-bottom flask, place 4-nitrobenzyl cyanide.
-
Prepare a solution of sulfuric acid in water. For every 1 part of 4-nitrobenzyl cyanide, use approximately 3 parts of concentrated sulfuric acid and 2.8 parts of water by volume.
-
Carefully add two-thirds of the sulfuric acid solution to the 4-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted.
-
Use the remaining one-third of the acid solution to wash down any solid adhering to the sides of the flask.
-
Attach a reflux condenser to the flask and heat the mixture to boiling for 15 minutes. The reaction mixture will darken.[1]
-
After boiling, allow the mixture to cool slightly, then dilute it with an equal volume of cold water.
-
Cool the mixture in an ice bath to 0°C or below to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it several times with ice-cold water.
-
Recrystallize the crude product from boiling water to obtain pale yellow needles of 4-nitrophenylacetic acid.[1] Dry the product before proceeding to the next stage.
-
3.2. Stage 2: Synthesis of 4-Aminophenylacetic Acid
This protocol details the reduction of the nitro group of 4-nitrophenylacetic acid to an amino group.
-
Materials:
-
4-Nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Sodium carbonate
-
Deionized water
-
-
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and reflux condenser
-
Heating mantle
-
Filtration setup
-
-
Procedure:
-
To a reactor, add water, 4-nitrophenylacetic acid, and acetic acid.
-
Stir the mixture and heat it to 90-95°C.
-
Add iron powder to the mixture in portions.
-
After the addition of iron powder is complete, maintain the reflux for 2 hours.
-
Cool the reaction mixture to 40-50°C.
-
Neutralize the mixture with a sodium carbonate solution until the pH reaches 9.
-
Filter the mixture to remove the iron salts.
-
Neutralize the filtrate with acetic acid to a pH of 4, which will precipitate the 4-aminophenylacetic acid.
-
Collect the precipitated product by filtration and dry. The reported yield for this step is approximately 95%.[2]
-
3.3. Stage 3: Synthesis of this compound
This final stage describes the sulfonylation of 4-aminophenylacetic acid.
-
Materials:
-
4-Aminophenylacetic acid
-
Methanesulfonyl chloride
-
Tetrahydrofuran (THF)
-
1N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hexane
-
-
Equipment:
-
Two-necked flask with a dropping funnel and magnetic stirrer
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
Dissolve 4-aminophenylacetic acid in THF in a two-necked flask.
-
Adjust the pH of the solution to 9 using a 1N sodium hydroxide solution.
-
In a separate container, prepare a solution of methanesulfonyl chloride in THF.
-
Add the methanesulfonyl chloride solution dropwise to the stirred solution of 4-aminophenylacetic acid.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Upon completion of the reaction, adjust the pH to 3 with 1N hydrochloric acid.
-
Dilute the reaction mixture with distilled water and extract the product several times with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 2:3 ratio) as the eluent to obtain the final product as a yellow solid. A reported yield for this step is 56%.[3]
-
Data Summary
The following table summarizes the expected yields for each stage of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification efficiency.
| Stage | Starting Material | Product | Theoretical Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | 4-Nitrobenzyl cyanide | 4-Nitrophenylacetic Acid | 181.15 | 92-95[1] |
| 2 | 4-Nitrophenylacetic Acid | 4-Aminophenylacetic Acid | 151.16 | ~95[2] |
| 3 | 4-Aminophenylacetic Acid | This compound | 229.25 | 56[3] |
Concluding Remarks
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-stage process is robust and employs readily available reagents and standard laboratory techniques. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in the fields of medicinal chemistry and drug discovery. Adherence to standard laboratory safety practices is essential when performing these procedures.
References
Application Notes and Protocols for 4-(Methylsulfonyl)phenylacetic Acid in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(Methylsulfonyl)phenylacetic acid in the formulation and development of novel agrochemicals. While primarily known as a key intermediate in pharmaceutical synthesis, its structural features and the biological activity of related compounds suggest its utility as a versatile platform for creating new crop protection agents.
Chemical and Physical Properties
4-(Methylsulfonyl)phenylacetic acid is a yellow to beige-brown crystalline powder. Its key properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 90536-66-6 | [2] |
| Molecular Formula | C₉H₁₀O₄S | |
| Molecular Weight | 214.24 g/mol | |
| Melting Point | 136-140 °C | [1] |
| Appearance | Off-white to cream-colored solid | [1] |
| Solubility | Slightly soluble in water. | [1] |
Potential Applications in Agrochemicals
While direct application as an active ingredient is not widely documented, 4-(Methylsulfonyl)phenylacetic acid serves as a valuable intermediate and backbone for the development of new agrochemicals.[1][3] Its sulfonyl group can enhance the solubility and stability of formulations.[3]
Intermediate for Novel Herbicides and Fungicides
The phenylacetic acid scaffold is present in various biologically active molecules. By modifying the carboxylic acid group of 4-(Methylsulfonyl)phenylacetic acid, researchers can synthesize a library of derivatives for screening.
-
Herbicidal Activity: Phenylacetic acid itself acts as a natural auxin in plants.[4] Derivatives of phenylacetic acid, such as aryloxyacetic acids, have been developed as potent herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5]
-
Fungicidal Activity: The parent compound, phenylacetic acid, has demonstrated antifungal properties by suppressing spore germination in pathogenic fungi like Fusarium oxysporum and inhibiting the growth of Pythium ultimum and Phytophthora capsici.[4]
Potential as a Formulation Adjuvant
The physicochemical properties imparted by the methylsulfonyl group may be beneficial in agrochemical formulations.[3] It could potentially act as a stabilizer or solubility enhancer for other active ingredients.
Herbicide Safener Development
Certain sulfonamide-containing compounds are known to act as herbicide safeners, which protect crops from herbicide injury by enhancing the metabolic detoxification of the herbicide in the crop plant.[6][7] The structure of 4-(Methylsulfonyl)phenylacetic acid contains a sulfonamide-like moiety, suggesting that its derivatives could be explored for safener activity.
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)phenylacetic Acid
Several methods for the synthesis of 4-(Methylsulfonyl)phenylacetic acid have been reported. Below is a summary of a common laboratory-scale synthesis.
Protocol 1: Synthesis from 1-(4-Methanesulfonyl-phenyl)-ethanone [1]
-
Reaction Setup: In a round-bottom flask, combine 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).
-
Reflux: Reflux the mixture for 2 hours at 125°C (398 K).
-
Hydrolysis: Add a 3N solution of NaOH (20 ml) and reflux for an additional 30 minutes.
-
Work-up:
-
Cool the reaction mixture and filter.
-
Acidify the filtrate with HCl to a pH of 6.
-
Filter the resulting precipitate and wash it with ethyl acetate.
-
Acidify the aqueous fraction with diluted HCl to precipitate the final product.
-
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-(Methylsulfonyl)phenylacetic acid as a white solid.
Protocol for Synthesis of Phenylacetic Acid Derivatives (Amides and Esters)
This protocol describes the general synthesis of amide and ester derivatives from 4-(Methylsulfonyl)phenylacetic acid for biological screening.
-
Activation of Carboxylic Acid:
-
Dissolve 4-(Methylsulfonyl)phenylacetic acid (1 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Synthesis:
-
Add the desired amine (1.2 eq.) to the activated acid solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Ester Synthesis:
-
Add the desired alcohol (1.2 eq.) to the activated acid solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol for In Vitro Antifungal Screening
This protocol allows for the preliminary assessment of the antifungal activity of synthesized derivatives.
-
Prepare Fungal Cultures: Grow the target fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani) on potato dextrose agar (PDA) plates.
-
Prepare Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Agar Dilution Method:
-
Autoclave PDA medium and cool it to 45-50°C.
-
Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Pour the amended agar into sterile Petri dishes.
-
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the amended PDA plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate containing only the solvent.
Protocol for Pre-emergence Herbicidal Screening
This protocol is for evaluating the pre-emergence herbicidal activity of synthesized derivatives on target weed species.
-
Planting: Fill small pots or trays with a standard potting mix. Sow seeds of target weed species (e.g., barnyardgrass, velvetleaf) at a uniform depth.
-
Treatment Application:
-
Prepare solutions of the test compounds in a suitable solvent/surfactant system.
-
Apply the solutions evenly to the soil surface using a laboratory sprayer. Application rates can be varied (e.g., 100, 250, 500 g a.i./ha).
-
-
Growth Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control, considering factors like germination inhibition, stunting, and chlorosis, compared to an untreated control.
Potential Mode of Action and Signaling Pathways
The mode of action of novel derivatives of 4-(Methylsulfonyl)phenylacetic acid would need to be determined experimentally. However, based on related compounds, several potential pathways could be investigated.
-
Disruption of Auxin Homeostasis: As analogs of a natural plant auxin, derivatives could disrupt hormone balance, leading to uncontrolled growth and plant death.
-
Enzyme Inhibition: The compound could be a precursor to inhibitors of key plant enzymes, such as HPPD, which is involved in pigment biosynthesis.
-
Fungal Cell Membrane Disruption: Phenylacetic acid has been shown to disrupt the cell membrane of bacteria. A similar mechanism could be at play in fungi, leading to leakage of cellular contents and cell death.
Further research is required to elucidate the specific applications and modes of action of 4-(Methylsulfonyl)phenylacetic acid and its derivatives in agrochemical formulations. The protocols provided here offer a starting point for such investigations.
References
- 1. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of 4-(Methylsulphonylamino)phenylacetic acid in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(Methylsulphonylamino)phenylacetic acid is a research chemical with potential applications in the field of immunology and inflammation, primarily as a modulator of the Retinoid-related orphan receptor gamma (RORγ). RORγ is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells that are critical in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of RORγ activity presents a promising therapeutic strategy for these conditions.
The primary biochemical application of this compound is as a potential inverse agonist or agonist of RORγ. By binding to the ligand-binding domain of RORγ, it can influence the recruitment of co-activators or co-repressors, thereby modulating the transcription of RORγ target genes, including IL-17A, IL-17F, and IL-23R. This activity makes it a valuable tool for researchers studying Th17 cell biology and for professionals in drug development exploring novel therapeutics for autoimmune disorders such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Key Applications:
-
Investigation of RORγ Signaling Pathways: As a modulator of RORγ, this compound can be utilized to probe the downstream effects of RORγ activation or inhibition in various cell types.
-
Th17 Cell Differentiation Assays: It can be used in in vitro cell culture systems to study the impact on the differentiation of naive CD4+ T cells into the Th17 lineage.
-
High-Throughput Screening: this compound can serve as a reference compound or a starting point for medicinal chemistry efforts in the discovery of more potent and selective RORγ modulators.
-
Target Validation Studies: Researchers can employ this molecule to validate RORγ as a therapeutic target in specific disease models.
Quantitative Data Presentation
| Assay Type | Parameter | Illustrative Value |
| RORγ Reporter Gene Assay | IC50 | 500 nM |
| IL-17A Secretion Assay (Th17 cells) | IC50 | 750 nM |
| RORγ Ligand Binding Assay | Ki | 200 nM |
| Cell Viability Assay (HepG2) | CC50 | > 50 µM |
Note: The data above is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers should determine these values experimentally.
Experimental Protocols
Protocol 1: RORγ Cell-Based Reporter Assay
This protocol describes a method to assess the potential of this compound to modulate RORγ activity in a cell-based reporter gene assay.
1. Principle: A mammalian cell line is engineered to co-express a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD) and a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). Modulation of RORγ activity by a test compound will lead to a change in luciferase expression, which can be quantified by luminescence.
2. Materials:
-
HEK293T cells
-
Expression vector for Gal4-RORγ-LBD
-
UAS-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Positive control (a known RORγ inverse agonist, e.g., Ursolic Acid)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
3. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD and UAS-luciferase plasmids according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: After 24 hours of transfection, prepare serial dilutions of this compound and the positive control in assay medium (DMEM with 10% charcoal-stripped FBS). Remove the transfection medium from the cells and add 100 µL of the compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 or EC50 value.
Protocol 2: In Vitro Th17 Cell Differentiation Assay
This protocol outlines a method to evaluate the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
1. Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions in the presence of the test compound. The differentiation into Th17 cells is assessed by measuring the production of the signature cytokine, IL-17A.
2. Materials:
-
Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, IL-1β (concentrations may vary for human and mouse cells)
-
Anti-IL-4 and Anti-IFN-γ antibodies (to block Th2 and Th1 differentiation)
-
This compound (dissolved in DMSO)
-
Positive control (a known inhibitor of Th17 differentiation)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A
-
IL-17A ELISA kit or antibodies for intracellular cytokine staining and flow cytometry
3. Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Cell Culture: Wash the plate to remove unbound antibody. Seed naive CD4+ T cells at a density of 1 x 10^5 cells per well in 200 µL of complete RPMI medium.
-
Differentiation and Treatment: Add soluble anti-CD28 antibody, Th17-polarizing cytokines, and neutralizing anti-IL-4 and anti-IFN-γ antibodies to the wells. Add serial dilutions of this compound, a positive control, and a DMSO vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
IL-17A Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.
-
-
IL-17A Measurement (Intracellular Staining):
-
On the final day of culture, restimulate the cells with a cell stimulation cocktail in the presence of Brefeldin A for 4-6 hours.
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-17A using a fluorescently labeled antibody.
-
Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
-
Data Analysis: Determine the effect of the compound on IL-17A production and calculate the IC50 value.
Visualizations
Caption: RORγ signaling pathway in Th17 cell differentiation.
Caption: Workflow for RORγ reporter assay.
Application Note: Derivatization of 4-(Methylsulphonylamino)phenylacetic Acid for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-(Methylsulphonylamino)phenylacetic acid is a versatile chemical scaffold for drug discovery. Its structure is closely related to the core moiety of several non-steroidal anti-inflammatory drugs (NSAIDs), particularly the selective cyclooxygenase-2 (COX-2) inhibitors, which often feature a 4-(methylsulfonyl)phenyl group.[1][2] This structural similarity provides a strong rationale for its derivatization to develop novel anti-inflammatory agents with potentially improved efficacy and safety profiles. The primary biological target for such derivatives is the COX-2 enzyme, which is upregulated during inflammation and is responsible for the formation of pro-inflammatory mediators called prostanoids.[3][4] Additionally, patent literature suggests the scaffold may have applications as a modulator for Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key regulator in autoimmune diseases.[5][6]
This document provides detailed protocols for the chemical derivatization of the carboxylic acid group of this compound to generate a library of amide derivatives and a subsequent bioassay protocol for screening their inhibitory activity against COX-1 and COX-2 enzymes.
Derivatization and Screening Workflow
The general workflow involves synthesizing a library of new chemical entities from the parent acid and then evaluating their biological activity. Amidation of the carboxylic acid is a common and effective strategy to explore the structure-activity relationship (SAR) by introducing a wide variety of chemical groups.
References
- 1. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulphonylamino)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulphonylamino)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for selective COX-2 inhibitors. Its efficient and scalable synthesis is of significant interest for industrial applications. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on different synthetic strategies, comparative data, and experimental workflows.
Comparative Analysis of Synthetic Routes
Several synthetic routes for the industrial production of this compound and its immediate precursor, 4-(methylsulfonyl)phenylacetic acid, have been reported. The choice of a particular route depends on factors such as cost of starting materials, reaction conditions, yield, purity of the final product, and environmental considerations. The following tables summarize the key quantitative data for the most relevant synthetic methodologies.
Table 1: Comparison of Synthesis Routes for 4-(Methylsulfonyl)phenylacetic Acid
| Starting Material | Key Reagents & Conditions | Reported Yield | Purity | Key Advantages & Disadvantages |
| 4-Methylsulfonyl Acetophenone | Morpholine, Sulfur, NaOH (Willgerodt-Kindler reaction followed by hydrolysis) | ~52% (literature value) | Not specified | Traditional method; suffers from high temperatures, long reaction times, and low yields.[1] |
| 4-Methylsulfonyl Acetophenone | Silica-gel supported fluoboric acid (HBF₄·SiO₂), Morpholine, Sulfur, NaOH | ~85% (two steps) | 99.3% (intermediate) | Milder conditions, shorter reaction time, and higher yield compared to the traditional Willgerodt-Kindler reaction; suitable for industrial production.[1] |
| Thioanisole | Vilsmeier reagent, alpha-haloacetate, NaOH, Oxidant (e.g., H₂O₂) | 84.0% | Not specified | Low-cost starting material, high yield, avoids the use of sublimed sulfur and the release of hydrogen sulfide.[2] |
| p-Halogenated Phenylacetic Acid | Sodium methyl mercaptide, Cuprous ions (e.g., CuBr), DMF | 79.3% | Not specified | Environmentally friendly as it avoids the Willgerodt-Kindler reaction and the formation of hydrogen sulfide.[3] |
Table 2: Synthesis of this compound
| Starting Material | Key Reagents & Conditions | Reported Yield | Purity | Key Advantages & Disadvantages |
| 4-Aminophenylacetic Acid | Methanesulfonyl chloride, THF, 1N NaOH | 56% | >95% | A straightforward method for the final sulfonylation step. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylsulfonyl)phenylacetic Acid via Modified Willgerodt-Kindler Reaction
This protocol is based on a patented method utilizing a silica-gel supported catalyst for improved efficiency.[1]
Step 1: Preparation of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione
-
In a suitable reactor, charge 4-methanesulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), silica-gel supported fluoboric acid (HBF₄·SiO₂) powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).
-
Stir the mixture and heat to 75°C.
-
Maintain the reaction at 75°C for 3 hours.
-
After the reaction is complete, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.
-
Filter the solid product, which can be used in the next step without further purification. The reported yield of the intermediate is 88.0% with a purity of 99.3%.[1]
Step 2: Hydrolysis to 4-(Methylsulfonyl)phenylacetic Acid
-
Charge the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione (13.3g, 44mmol) obtained in the previous step, 65mL of ethanol, and 13mL of 50% NaOH solution into a reactor.
-
Stir the mixture and heat to 80-85°C for 6 hours.
-
Distill off the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and allow it to stand at room temperature for 1 hour, which will result in the formation of a precipitate.
-
Filter the mixture to obtain a clear solution.
-
Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.
-
Filter the white solid, dry it, to obtain 4-methylsulfonylphenylacetic acid. The total yield for the two steps is reported to be approximately 85%.[1]
Protocol 2: Synthesis of this compound from 4-Aminophenylacetic Acid
This protocol describes the final sulfonylation step to produce the target compound.
-
Dissolve 4-aminophenylacetic acid (1 g, 6.66 mmol) in 10 mL of THF in a reaction vessel.
-
Adjust the pH of the solution to 9 with a 1N sodium hydroxide solution.
-
Slowly add a solution of methanesulfonyl chloride (0.77 g, 9.99 mmol) in 10 mL of THF dropwise to the stirred reaction mixture.
-
Continue to stir the reaction mixture at room temperature.
-
After the reaction is complete (monitor by TLC), adjust the pH to 3 with 1N hydrochloric acid.
-
Dilute the reaction mixture with distilled water and extract it several times with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the final product. The reported yield is 56%.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Synthesis workflow for 4-(Methylsulfonyl)phenylacetic acid.
Caption: Synthesis of this compound.
Conclusion
The large-scale synthesis of this compound can be achieved through various synthetic routes. The modified Willgerodt-Kindler reaction using a silica-gel supported catalyst offers a high-yield and industrially viable method for producing the key precursor, 4-(methylsulfonyl)phenylacetic acid.[1] Alternative environmentally friendly methods are also emerging. The final sulfonylation step is a standard procedure. The selection of the optimal synthesis strategy will depend on a thorough evaluation of economic, environmental, and safety factors specific to the manufacturing context.
References
- 1. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107556223A - A kind of preparation method of 4 mesyl phenylacetic acid - Google Patents [patents.google.com]
- 3. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylsulphonylamino)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(Methylsulphonylamino)phenylacetic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive 4-aminophenylacetic acid or methanesulfonyl chloride. 2. Insufficiently basic reaction conditions. 3. Reaction temperature is too low. 4. Incorrect solvent. | 1. Verify the quality and purity of starting materials. Use freshly opened or properly stored reagents. 2. Ensure the base (e.g., NaOH, pyridine) is added in sufficient quantity to neutralize the HCl generated and to deprotonate the amine. Monitor the pH of the reaction. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Ensure the solvent is appropriate for the reaction. A two-phase system (e.g., water and an organic solvent) is often used in Schotten-Baumann reactions.[1] |
| Presence of Unreacted 4-Aminophenylacetic Acid | 1. Insufficient amount of methanesulfonyl chloride. 2. Short reaction time. 3. Poor mixing in a heterogeneous reaction mixture. | 1. Increase the molar equivalent of methanesulfonyl chloride. A slight excess is often used. 2. Extend the reaction time and monitor the progress by TLC or HPLC. 3. Ensure vigorous stirring to promote contact between reactants, especially in a two-phase system. |
| Formation of a Di-sulfonated Byproduct | Excess methanesulfonyl chloride reacting with the newly formed sulfonamide. | 1. Add the methanesulfonyl chloride dropwise to the reaction mixture to maintain a low concentration. 2. Use a stoichiometric amount or only a slight excess of methanesulfonyl chloride. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Hydrolysis of Methanesulfonyl Chloride | Presence of excess water and prolonged reaction time at elevated temperatures. | 1. While water is part of the Schotten-Baumann conditions, excessive amounts should be avoided. 2. Control the reaction temperature and time to minimize the hydrolysis of the acylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the N-methanesulfonylation of 4-aminophenylacetic acid with methanesulfonyl chloride in the presence of a base. This reaction falls under the category of a Schotten-Baumann reaction.[1][2]
Q2: What is the role of the base in this reaction?
The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, serves two primary purposes. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[2] This prevents the protonation of the starting amine, which would render it unreactive. Second, it helps to deprotonate the amine, increasing its nucleophilicity and promoting the reaction.
Q3: What are the typical reaction conditions?
While specific conditions can vary, a general procedure involves dissolving 4-aminophenylacetic acid in an aqueous base and then adding methanesulfonyl chloride, often in an organic solvent to create a two-phase system. The reaction is typically carried out at or below room temperature to control the exothermic reaction and minimize side reactions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting material (4-aminophenylacetic acid) and the appearance of the product spot/peak will indicate the reaction's progression.
Q5: What are potential side reactions to be aware of?
The primary side reaction of concern is the formation of the di-sulfonated product, where two methanesulfonyl groups attach to the nitrogen atom. This can occur if an excess of methanesulfonyl chloride is used or if the reaction conditions are too harsh. Another potential issue is the hydrolysis of methanesulfonyl chloride by water in the reaction mixture.
Q6: How is the product typically purified?
After the reaction is complete, the mixture is typically acidified with an acid like HCl. This protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration, washed with water to remove any remaining salts, and then recrystallized from a suitable solvent to achieve high purity.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the N-methanesulfonylation of 4-aminophenylacetic acid.
Materials:
-
4-Aminophenylacetic acid
-
Methanesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenylacetic acid in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the starting material and neutralize the HCl produced.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate container, dissolve methanesulfonyl chloride in an organic solvent like dichloromethane.
-
Slowly add the methanesulfonyl chloride solution to the cooled solution of 4-aminophenylacetic acid dropwise while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reactant Stoichiometry and Typical Yields
| Reactant | Molar Equivalents | Notes |
| 4-Aminophenylacetic acid | 1.0 | Limiting reagent |
| Methanesulfonyl chloride | 1.0 - 1.2 | A slight excess may be used to ensure complete reaction. |
| Sodium Hydroxide | 2.0 - 2.5 | One equivalent to dissolve the starting material and one to neutralize HCl. |
| Typical Yield | 75-90% | Yields can vary based on reaction scale and purification efficiency. |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 4-(Methylsulphonylamino)phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(methylsulphonylamino)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, reagents, and by-products of the synthesis. These may include:
-
Unreacted Starting Materials: 4-aminophenylacetic acid and methanesulfonyl chloride.
-
By-products: Di-sulfonated products or other side-reaction products.
-
Residual Solvents: Solvents used in the synthesis and work-up, such as tetrahydrofuran (THF), ethyl acetate, and hexane.
-
Inorganic Salts: Salts formed during pH adjustments, for example, sodium chloride.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: What is the expected appearance and melting point of the purified compound?
A3: Purified this compound is typically an off-white to pale beige solid.[1] The melting point is in the range of 146-149°C.[1]
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound. A certificate of analysis for a commercial batch of a similar compound, 4-(Methylsulfonyl) Phenyl Acetic Acid, showed a purity of 99.95% by HPLC.
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume is being used.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude material with stirring.
-
If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a mixed solvent system may be required. Good single solvents for polar compounds include methanol and ethanol. A mixed solvent system, such as methanol/water or ethyl acetate/hexane, can also be effective.
-
Issue: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to reduce the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
If the problem persists, try a different solvent system.
-
Issue: Poor recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold solvent, too much solvent was used, or crystals were lost during filtration.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Ensure complete transfer of crystals to the filter paper.
-
Silica Gel Column Chromatography
Issue: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The eluent system is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
-
For acidic compounds that may interact strongly with the silica gel, adding a small amount of acetic acid (0.5-1%) to the eluent can help to improve mobility.
-
Issue: Poor separation of the product from impurities.
-
Possible Cause: The eluent system is too polar, or the column was not packed properly.
-
Solution:
-
Decrease the polarity of the eluent to allow for better separation.
-
Ensure the column is packed uniformly without any cracks or channels.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Issue: Peak tailing of the product.
-
Possible Cause: Strong interaction between the acidic compound and the silica gel.
-
Solution:
-
As mentioned previously, add a small amount of a volatile acid, like acetic acid, to the eluent system. This will protonate the analyte and reduce its interaction with the silica.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Appearance | Off-White to Pale Beige Solid[1] |
| Melting Point | 146-149°C[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
| pKa | 4.28 ± 0.10 (Predicted)[1] |
Table 2: Recommended Solvents for Purification
| Purification Method | Recommended Solvent/System | Rationale |
| Recrystallization | Methanol | Good solubility at high temperatures and lower solubility at low temperatures for polar compounds. |
| Ethyl Acetate / Hexane | A mixed solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent, allowing for fine-tuning of solubility. | |
| Column Chromatography | Ethyl Acetate / Hexane with 0.5% Acetic Acid | A versatile eluent system for moderately polar compounds. The addition of acetic acid minimizes peak tailing for acidic analytes. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and a boiling chip.
-
Heat the mixture to boiling with stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute the Column: Begin elution with a less polar solvent mixture (e.g., 20-30% ethyl acetate in hexane).
-
Collect Fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 40-50% ethyl acetate in hexane).
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A common starting point is a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a mixture of acetonitrile and water.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for silica gel column chromatography.
References
Technical Support Center: 4-(Methylsulphonylamino)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Methylsulphonylamino)phenylacetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area. Its sulfonyl group is thought to contribute to its stability. However, like other sulfonamides, its stability can be compromised by exposure to harsh conditions such as extreme pH, oxidizing agents, and light.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the known degradation pathways of sulfonamides, this compound is likely to degrade via the following mechanisms:
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under acidic or basic conditions. Hydrolysis is generally more pronounced at lower pH values.
-
Oxidation: The molecule can be degraded by oxidizing agents, a common pathway for many pharmaceuticals.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.
Q3: Are there any known biological activities of this compound?
A3: While specific studies on this compound are limited, some sulfonamides have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Additionally, certain sulfonamide-containing drugs have been observed to modulate inflammatory pathways, potentially through the NF-κB signaling cascade.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of the compound in the culture medium. The pH of the cell culture medium (typically around 7.4) and exposure to light and oxygen during incubation can lead to gradual degradation of the compound, affecting its effective concentration.
-
Solution: Prepare fresh stock solutions of the compound for each experiment. Minimize the exposure of the stock solution and treated cells to light. Consider conducting a time-course experiment to assess the stability of the compound in your specific cell culture medium over the duration of the assay.
-
-
Possible Cause 2: Interaction with media components. Serum proteins and other components in the cell culture medium can bind to the compound, reducing its free concentration and apparent activity.
-
Solution: If possible, perform initial experiments in a serum-free medium to assess the compound's intrinsic activity. If serum is required, maintain a consistent serum concentration across all experiments for comparable results.
-
Problem: Variability in analytical quantification (e.g., HPLC).
-
Possible Cause 1: Adsorption to vials or tubing. The compound may adsorb to glass or plastic surfaces, especially at low concentrations, leading to lower than expected readings.
-
Solution: Use silanized glass vials or low-adsorption plasticware. Prime the HPLC system by injecting a high-concentration sample before running the analytical samples.
-
-
Possible Cause 2: Incomplete dissolution. The compound has limited solubility in some common solvents.
-
Solution: Ensure complete dissolution by using appropriate solvents (e.g., DMSO, methanol) and gentle warming or sonication if necessary. Prepare stock solutions at a concentration known to be fully soluble.
-
-
Possible Cause 3: On-column degradation. The stationary phase of the HPLC column, particularly under certain mobile phase conditions, could potentially contribute to the degradation of the analyte.
-
Solution: Use a well-maintained column and ensure the mobile phase pH is within the stable range for the column. Evaluate different column chemistries if on-column degradation is suspected.
-
Quantitative Stability Data (Representative)
Table 1: Representative Hydrolytic Stability of a Phenylacetic Acid Derivative
| Condition | Temperature (°C) | Time (hours) | Percent Degradation (Approx.) |
| 0.1 M HCl | 60 | 24 | 15 - 25% |
| Water (pH ~7) | 60 | 24 | < 5% |
| 0.1 M NaOH | 60 | 24 | 10 - 20% |
Table 2: Representative Stability under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Parameters | Percent Degradation (Approx.) |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 20 - 30% |
| Thermal | 80°C for 48 hours (solid state) | < 10% |
| Photolytic | UV light (254 nm) for 24 hours (in solution) | 10 - 15% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable container to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
VEGFR-2 Kinase Inhibition Assay Protocol
This protocol is adapted from commercially available VEGFR-2 kinase assay kits.
1. Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock.
-
Prepare the test compound dilutions in 1x kinase buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Prepare the ATP and substrate solution in 1x kinase buffer.
-
Prepare the VEGFR-2 enzyme solution in 1x kinase buffer.
2. Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 96-well plate.
-
Add 5 µL of 1x kinase buffer to the positive control (enzyme + substrate + ATP) and negative control (substrate + ATP) wells.
-
Add 20 µL of the master mix (ATP and substrate) to all wells.
-
To initiate the reaction, add 20 µL of the VEGFR-2 enzyme solution to the test compound and positive control wells. Add 20 µL of 1x kinase buffer to the negative control wells.
-
Incubate the plate at 30°C for 60 minutes.
3. Detection:
-
Add 50 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for a VEGFR-2 kinase inhibition assay.
Signaling Pathway Diagrams
Potential VEGFR-2 Signaling Pathway Inhibition
Some sulfonamides have been identified as inhibitors of VEGFR-2. This pathway is critical for angiogenesis, the formation of new blood vessels.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Potential Modulation of NF-κB Signaling
Certain sulfonamides may influence inflammatory responses by modulating the NF-κB signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway.
Technical Support Center: Crystallization of 4-(Methylsulphonylamino)phenylacetic acid
Welcome to the technical support center for the crystallization of 4-(Methylsulphonylamino)phenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental properties of the compound is crucial for developing a successful crystallization process. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 56205-88-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| Melting Point | 146-149 °C | [1][3] |
| Appearance | Off-white to pale beige solid | [1][2] |
| pKa | 4.28 ± 0.10 (Predicted) | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |
Q2: Which solvents are suitable for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. Based on the structure (an aromatic carboxylic acid with a sulfonamide group), suitable solvents include polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) and water, as well as polar aprotic solvents (e.g., acetone, ethyl acetate). Solvent mixtures, such as alcohol-water, are often effective in achieving the desired solubility profile for cooling crystallization.
Q3: Does this compound exhibit polymorphism?
Q4: What are the common methods for initiating crystallization?
A4: If spontaneous crystallization does not occur upon cooling or anti-solvent addition, seeding is a recommended technique.[4] Introducing a small number of crystals of the desired form (seed crystals) can induce nucleation and promote crystal growth. If seed crystals are unavailable, scratching the inner surface of the crystallization vessel with a glass rod can sometimes initiate nucleation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound.
Issue 1: Low or No Crystal Yield
Symptoms:
-
After the cooling or anti-solvent addition process, very few or no crystals are formed.
-
The solution remains clear or only slightly cloudy.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Supersaturation | The concentration of the compound in the solution may be too low. Concentrate the solution by evaporating some of the solvent. |
| Inappropriate Solvent System | The compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a solvent in which the compound is less soluble, or employ an anti-solvent crystallization method. |
| Cooling Rate is Too Slow | A very slow cooling rate might not be sufficient to induce nucleation. Try a slightly faster, controlled cooling rate. |
| Inhibition of Nucleation | The presence of certain impurities can inhibit crystal nucleation. Try adding seed crystals of this compound to the solution. |
Issue 2: Formation of Oil or Amorphous Precipitate
Symptoms:
-
Instead of crystalline solids, an oily layer or a non-crystalline, sticky solid forms.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Degree of Supersaturation | Rapid cooling or the fast addition of an anti-solvent can lead to "oiling out." Reduce the cooling rate or the rate of anti-solvent addition. |
| High Impurity Levels | Impurities can interfere with the crystal lattice formation. Purify the crude material using an appropriate method (e.g., column chromatography) before crystallization. |
| Inappropriate Solvent | The solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures. A solvent that promotes hydrogen bonding may be beneficial for this molecule. |
Issue 3: Small or Needle-like Crystals with Poor Filtration Characteristics
Symptoms:
-
The resulting crystals are very fine or form a dense mat of needles, making filtration and washing difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid Nucleation | A high level of supersaturation can lead to the rapid formation of many small nuclei. Reduce the cooling rate or the rate of anti-solvent addition to favor crystal growth over nucleation. |
| High Agitation Speed | Excessive agitation can lead to secondary nucleation and smaller crystals. Reduce the stirring speed during the crystal growth phase. |
| Lack of Seeding | Uncontrolled nucleation can result in a wide particle size distribution. Implement a seeding protocol to control the onset of crystallization and promote the growth of larger crystals. |
Issue 4: Inconsistent Crystal Form (Polymorphism)
Symptoms:
-
Different batches of crystallization yield crystals with different physical properties (e.g., melting point, solubility, XRD pattern).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variations in Crystallization Conditions | Polymorphism is often sensitive to parameters like solvent, temperature, cooling rate, and agitation. Strictly control all crystallization parameters to ensure batch-to-batch consistency. |
| Solvent-Mediated Transformation | One polymorph may transform into another in the presence of a specific solvent. Analyze the solid form obtained from different solvents to identify the most stable polymorph under your desired conditions. |
| Presence of Impurities | Impurities can sometimes favor the formation of a specific polymorph. Ensure the purity of the starting material is consistent. |
Experimental Protocols
Protocol 1: Cooling Crystallization from an Isopropanol/Water Mixture
This protocol is a general guideline and should be optimized for your specific needs.
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of hot isopropanol (e.g., at 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Water Addition: Slowly add deionized water to the hot solution until the solution becomes slightly turbid. Then, add a small amount of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be performed to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold isopropanol/water mixture.
-
Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization from Methanol/Water
-
Dissolution: Dissolve the crude this compound in methanol at room temperature to create a concentrated solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: Slowly add deionized water (the anti-solvent) to the stirred methanol solution. Continue addition until a persistent cloudiness is observed.
-
Crystal Growth: Allow the mixture to stir at room temperature for a period to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a methanol/water mixture.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Data Presentation
Estimated Solubility of this compound
The following table provides estimated solubility data based on the general behavior of similar aromatic carboxylic acids and sulfonamides. This data is for illustrative purposes and should be experimentally verified.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Methanol | 25 | ~1.5 |
| Methanol | 60 | ~10.0 |
| Ethanol | 25 | ~0.8 |
| Ethanol | 70 | ~7.5 |
| Isopropanol | 25 | ~0.4 |
| Isopropanol | 80 | ~5.0 |
| Acetone | 25 | ~2.0 |
| Ethyl Acetate | 25 | ~0.5 |
| Water | 25 | < 0.1 |
| Water | 100 | ~0.5 |
Visualizations
Troubleshooting Workflow for Low Crystal Yield
References
Technical Support Center: 4-(Methylsulphonylamino)phenylacetic acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulphonylamino)phenylacetic acid. The information provided is intended to assist in anticipating and resolving challenges encountered during experimental studies of its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the forced degradation studies of this compound.
Q1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A1: If you are not seeing degradation, your stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.
-
Elevate Temperature: Increasing the temperature can significantly accelerate degradation. Conduct your studies at a higher temperature (e.g., 60-80°C), but be mindful that excessively high temperatures can lead to unrealistic degradation pathways.
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desired, simply extend the duration of the stress exposure.
-
Photostability: Ensure your light source in photostability studies provides a sufficient overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy.
Q2: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
A2: Poor peak resolution is a common challenge in analyzing degradation products. Here are some troubleshooting steps for your HPLC method:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can help resolve compounds with different polarities. If you are already using a gradient, optimize the gradient slope and duration.
-
Mobile Phase Modification: Adjust the pH of the aqueous portion of your mobile phase. The ionization state of both the parent compound and its degradation products can significantly affect retention and peak shape. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios.
-
Column Selection: Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) that may offer different selectivity for your analytes. A longer column or one with a smaller particle size can also improve resolution.
-
Flow Rate: Decreasing the flow rate can sometimes improve separation, although it will increase the run time.
Q3: How can I confirm the identity of the degradation products?
A3: Identifying unknown degradation products requires advanced analytical techniques:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for this purpose. It provides the mass-to-charge ratio (m/z) of the degradation products and their fragmentation patterns, which can be used to elucidate their structures.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products.
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Q4: I am observing significant degradation, but my mass balance is poor. What could be the reasons?
A4: Poor mass balance, where the sum of the assay of the parent drug and its degradation products is significantly less than 100%, can be due to several factors:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Volatile Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples and consider using a different diluent.
-
Co-elution: A degradation product may be co-eluting with the parent peak or another impurity, leading to inaccurate quantification. Peak purity analysis using a photodiode array (PDA) detector can help assess this.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a sulfonamide and a phenylacetic acid moiety, the following degradation pathways are plausible under forced degradation conditions.
Disclaimer: The following degradation products are hypothetical and are based on established degradation patterns of related chemical structures. Experimental verification is required to confirm the actual degradation products of this compound.
Hydrolytic Degradation
Under acidic or basic conditions, hydrolysis of the sulfonamide bond is a likely degradation pathway.
-
Acid/Base Catalyzed Hydrolysis: Cleavage of the S-N bond in the sulfonamide group can occur, leading to the formation of 4-aminophenylacetic acid and methanesulfonic acid. Further degradation of 4-aminophenylacetic acid could also occur.
Oxidative Degradation
Oxidative conditions, typically using hydrogen peroxide, can lead to several degradation products.
-
Oxidation of the Sulfonamide: The sulfur atom in the sulfonamide group can be susceptible to oxidation.
-
Hydroxylation of the Aromatic Ring: The phenyl ring can undergo hydroxylation at various positions.
-
Degradation of the Acetic Acid Side Chain: The methylene group of the acetic acid side chain could be oxidized.
Photolytic Degradation
Exposure to UV or visible light can induce photodegradation.
-
Cleavage of the Sulfonamide Bond: Similar to hydrolysis, photolytic energy can lead to the cleavage of the S-N bond.
-
Reactions involving the Phenyl Ring: The aromatic ring can undergo various photochemical reactions.
Thermal Degradation
At elevated temperatures, decarboxylation of the phenylacetic acid moiety is a possible degradation route.
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group would result in the formation of 4-(methylsulphonylamino)toluene.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product Name | Potential Chemical Structure |
| Hydrolysis (Acidic/Basic) | 4-Aminophenylacetic acid | HOOC-CH₂-C₆H₄-NH₂ |
| Methanesulfonic acid | CH₃SO₃H | |
| Oxidation | N-(4-(carboxymethyl)phenyl)methanesulfonamide N-oxide | HOOC-CH₂-C₆H₄-NH-S(=O)(=O)-CH₃ |
| 4-(Methylsulphonylamino)mandelic acid | HOOC-CH(OH)-C₆H₄-NHSO₂CH₃ | |
| Hydroxylated derivatives | HOOC-CH₂-C₆H₃(OH)-NHSO₂CH₃ | |
| Thermal | 4-(Methylsulphonylamino)toluene | CH₃-C₆H₄-NHSO₂CH₃ |
Experimental Protocols
A general protocol for conducting forced degradation studies is provided below. This should be adapted based on the specific stability of this compound and the analytical instrumentation available.
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Forced Degradation Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A PDA detector is recommended to assess peak purity and to determine the optimal wavelength for detection of all components. A mass spectrometer (MS) detector is invaluable for identifying unknown degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10 µL.
Visualizations
The following diagrams illustrate the potential degradation pathways and a general experimental workflow for the degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
challenges in the scale-up of 4-(Methylsulphonylamino)phenylacetic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-(Methylsulphonylamino)phenylacetic acid (CAS No. 56205-88-0) production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the common laboratory synthesis route for this compound?
A1: The most cited laboratory method involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF). The reaction is typically performed under basic conditions (pH 9), followed by an acidic work-up (pH 3) to precipitate the product.[1]
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A2: During scale-up, the following parameters are critical to control for ensuring batch-to-batch consistency, yield, and purity:
-
Temperature Control: The reaction of methanesulfonyl chloride with the amine is exothermic. Inadequate temperature control can lead to side reactions and impurity formation.
-
pH Monitoring and Control: Precise pH control during both the reaction and the final precipitation is crucial.[1] Poor pH control can lead to incomplete reaction or the formation of salt impurities.
-
Reagent Addition Rate: The slow, controlled addition of methanesulfonyl chloride is necessary to manage the reaction's exotherm and avoid localized high concentrations, which can cause side reactions like di-sulfonylation.[1]
-
Mixing Efficiency: Adequate agitation is vital in large reactors to ensure homogenous distribution of reactants, temperature, and pH, preventing the formation of "hot spots" and impurities.
Q3: What are the primary safety concerns associated with this process at scale?
A3: Key safety concerns include:
-
Methanesulfonyl Chloride: It is a corrosive and lachrymatory substance. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or closed system are required.
-
Exothermic Reaction: The potential for a runaway reaction exists if the addition of methanesulfonyl chloride is too fast or cooling is insufficient.
-
Solvent Handling: The use of organic solvents like THF and ethyl acetate presents flammability risks.[1]
-
Acid/Base Handling: The use of strong acids (HCl) and bases (NaOH) for pH adjustment is corrosive and requires careful handling.[1]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up process.
Problem Area: Low Reaction Yield
Q: My final product yield is significantly lower on a larger scale compared to the 56% achieved in the lab. What are the likely causes?[1]
A: Several factors can contribute to decreased yield during scale-up:
-
Poor Temperature Control: An increase in temperature from the exothermic reaction can promote the formation of by-products, consuming your starting material and reducing the yield of the desired product.
-
Inefficient Mixing: In a large vessel, if mixing is not adequate, localized areas of low pH can exist even when the bulk measurement seems correct, leading to incomplete reaction of the 4-aminophenylacetic acid.
-
Losses During Work-up: Transferring large volumes of material can lead to physical losses. Additionally, the single-pass yield of extractions can be lower at scale. Multiple extractions may be necessary to recover all the product from the aqueous layer.[1]
-
Sub-optimal pH during Precipitation: If the pH is not adjusted correctly to around 3, the product may not fully precipitate, remaining dissolved in the aqueous phase and being lost.[1]
Problem Area: Product Purity and Impurities
Q: My final product shows significant impurities via HPLC analysis that were not present at the lab scale. How can I identify and mitigate them?
A: The most common impurities arise from side reactions.
-
Di-sulfonated Impurity: If the addition of methanesulfonyl chloride is too rapid or mixing is poor, a di-sulfonated by-product can form on the amine. To mitigate this, ensure slow, subsurface addition of the reagent with highly efficient agitation.
-
Unreacted Starting Material: The presence of 4-aminophenylacetic acid indicates an incomplete reaction. Verify the stoichiometry of your reagents and ensure the pH was maintained at 9 during the reaction phase to ensure the amine is sufficiently nucleophilic.
-
Hydrolysis of Methanesulfonyl Chloride: If the reagent is added to a very wet solvent or exposed to moisture for extended periods, it can hydrolyze to methanesulfonic acid, which will be unreactive and reduce your effective stoichiometry.
Problem Area: Physical Product Isolation
Q: During the acidic work-up, my product is oiling out or forming a very fine precipitate that is difficult to filter. What can I do?
A: This is a common crystallization and precipitation challenge during scale-up.
-
Control Cooling Rate: A rapid drop in temperature and pH can cause the product to "crash out" as an oil or fine powder. Implement a controlled cooling profile after pH adjustment to allow for the growth of larger, more easily filterable crystals.
-
Anti-Solvent Addition: Consider a solvent/anti-solvent crystallization approach. After the reaction and initial pH adjustment, you could add a miscible anti-solvent in a controlled manner to induce crystallization.
-
Seeding: Introducing a small amount of pure, crystalline product (seed crystals) at the point of supersaturation can promote controlled crystal growth and prevent oiling out.
Section 3: Experimental Protocols
Protocol 3.1: Laboratory Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
-
Dissolution: Dissolve 1.0 g (6.66 mmol) of 4-aminophenylacetic acid in 10 mL of THF in a reaction flask equipped with a stirrer.
-
pH Adjustment (Base): Adjust the pH of the solution to 9 by the dropwise addition of a 1N sodium hydroxide (NaOH) solution.
-
Sulfonylation: Prepare a solution of methanesulfonyl chloride (0.77 g, 9.99 mmol) in 10 mL of THF. Add this solution slowly and dropwise to the stirred reaction mixture, maintaining the temperature between 20-25°C.
-
Reaction: Continue to stir the reaction mixture at room temperature and monitor for completion using a suitable analytical method (e.g., TLC or HPLC).
-
pH Adjustment (Acid): Once the reaction is complete, adjust the pH to 3 with the dropwise addition of 1N hydrochloric acid (HCl).
-
Extraction: Dilute the reaction mixture with distilled water and extract the product into ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentration: Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., EtOAc/hexane) to yield the final product.
Protocol 3.2: Scaled-Up Crystallization Protocol
-
Solvent Selection: Based on solubility data, select a suitable solvent for recrystallization (e.g., a mixture of an alcohol and water, or an ester and a hydrocarbon). The product is reported to have slight solubility in methanol.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60-70°C).
-
Filtration: Perform a hot filtration to remove any insoluble impurities.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner (e.g., 10-15°C per hour) to induce crystallization.
-
Seeding (Optional): If needed, add seed crystals when the solution is supersaturated to promote uniform crystal growth.
-
Maturation: Hold the resulting slurry at a lower temperature (e.g., 0-5°C) for a period (e.g., 2-4 hours) to maximize product precipitation.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the product under vacuum at a suitable temperature until a constant weight is achieved.
Section 4: Data and Visualizations
Data Tables
Table 1: Comparison of Lab vs. Scale-Up Parameters
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations |
| Batch Size | 1-10 g | > 1 kg |
| Reagent Addition | Manual, dropwise via pipette | Automated pump, controlled rate, subsurface addition |
| Temperature Control | Ice bath / Oil bath | Jacketed reactor with automated heating/cooling loop |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) |
| pH Control | Manual addition with pH paper/probe | In-line pH probe with automated dosing of acid/base |
| Work-up | Separatory funnel extraction | Baffled reactor for phase separation; risk of emulsion |
| Purification | Column Chromatography | Recrystallization |
Process Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low product yield during scale-up.
References
Technical Support Center: Purification of 4-(Methylsulphonylamino)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Methylsulphonylamino)phenylacetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Synthesis and Initial Work-up
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction: The synthesis of this compound from 4-aminophenylacetic acid and methanesulfonyl chloride may not have gone to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-aminophenylacetic acid).- Optimize Reaction Conditions: Ensure the reaction is stirred efficiently and the temperature is maintained at the optimal level. Consider dropwise addition of methanesulfonyl chloride to control the reaction rate.- Check Reagent Quality: Use fresh, high-purity starting materials and anhydrous solvents to prevent side reactions. |
| Loss of Product During Extraction: The product may be lost during the aqueous work-up due to its solubility in water, especially at higher pH. | - Acidify Before Extraction: Ensure the aqueous layer is acidified to a pH of around 2-3 with an acid like 2N HCl before extracting with an organic solvent (e.g., ethyl acetate). This protonates the carboxylic acid, making it less water-soluble.- Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with the organic solvent to maximize the recovery of the product from the aqueous phase. |
| Precipitation of Product as a Salt: If a strong base is used during the work-up, the product may precipitate as a salt, leading to its loss. | - Careful pH Adjustment: Adjust the pH of the solution carefully. If a basic wash is necessary to remove acidic impurities, re-acidify the aqueous layer before the final extraction. |
Issue 2: Product Contaminated with Starting Materials
| Possible Cause | Troubleshooting Steps |
| Unreacted 4-aminophenylacetic acid: This starting material is a primary amine and can be difficult to separate from the product due to similar polarities. | - Column Chromatography: Utilize silica gel column chromatography with an appropriate eluent system, such as a gradient of ethyl acetate in hexane, to separate the more polar 4-aminophenylacetic acid from the product.- Acid Wash: During the work-up, an acidic wash (e.g., with dilute HCl) can help to protonate and extract the unreacted amine into the aqueous layer. |
| Residual Methanesulfonyl Chloride: This reagent is highly reactive and can persist if used in large excess. | - Aqueous Work-up: Methanesulfonyl chloride is readily hydrolyzed by water. A thorough aqueous work-up should effectively remove any unreacted reagent. |
Issue 3: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice: The chosen solvent may not provide a significant difference in solubility for the product at high and low temperatures. | - Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, ethyl acetate, water, or mixtures thereof) to identify a suitable recrystallization solvent or solvent system.- Consider Anti-Solvent Crystallization: Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until turbidity is observed. Then, allow the solution to cool slowly. |
| Presence of Insoluble Impurities: Solid impurities may hinder crystal formation. | - Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool and crystallize. |
| Oiling Out: The compound may separate as an oil instead of crystals. | - Lower the Crystallization Temperature: Use a lower temperature for crystallization.- Use a More Dilute Solution: Start with a more dilute solution.- Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are typically unreacted starting materials:
-
4-Aminophenylacetic acid: The starting amine.
-
Methanesulfonyl chloride: The sulfonating agent.
Other potential impurities can arise from side reactions, such as the formation of disulfonylated products if the reaction conditions are not carefully controlled.
Q2: What is the recommended method for purifying crude this compound?
A2: The choice of purification method depends on the level of impurities and the desired final purity.
-
For moderately impure material: Recrystallization from a suitable solvent is often effective.
-
For highly impure material or to achieve very high purity: Silica gel column chromatography is the recommended method.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on its polarity, suitable solvents for recrystallization could include:
-
Alcohols such as methanol or ethanol.
-
Esters like ethyl acetate.
-
Mixtures of a good solvent (e.g., methanol) and an anti-solvent (e.g., water or hexane).
It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of crude product.
Q4: How can I monitor the purity of my this compound?
A4: The purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity. The reported melting point is in the range of 146-149 °C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify impurities.
Data Presentation
The following table summarizes the expected outcomes of different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 50-70% | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and can lead to some product loss on the column. |
| Acid-Base Extraction | Variable | Variable | Good for removing basic or acidic impurities. | May not be effective for neutral impurities; can be labor-intensive. |
Experimental Protocols
1. Purification by Silica Gel Column Chromatography
This protocol is based on a reported procedure for the purification of this compound.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane).
-
Pour the slurry into a glass chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the initial eluent through it until the packed bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
2. General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add more solvent in small portions until the compound is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification process.
Caption: General workflow for purification by recrystallization.
Caption: Decision-making flowchart for troubleshooting low purity.
References
catalyst selection for efficient 4-(Methylsulphonylamino)phenylacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 4-(Methylsulphonylamino)phenylacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes:
Route 1: From 4-Methylsulfonyl Acetophenone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of intermediate 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione | 1. Inactive catalyst (HBF4·SiO2).2. Impure starting materials.3. Suboptimal reaction temperature.4. Insufficient reaction time. | 1. Ensure the silica gel is properly dried before impregnation with HBF4. Prepare the catalyst fresh if possible.2. Check the purity of 4-methylsulfonyl acetophenone, sulfur, and morpholine. Recrystallize or purify if necessary.3. Maintain the reaction temperature strictly at 75°C as specified in the protocol.[1]4. Extend the reaction time and monitor the progress using TLC. |
| Formation of a dark green flocculent precipitate during hydrolysis | This is an expected observation during the workup of the hydrolysis step. | This precipitate is a byproduct and should be removed by filtration to obtain the desired product in the filtrate.[1] |
| Low overall yield of this compound | 1. Incomplete hydrolysis of the intermediate.2. Product loss during workup and purification.3. Incorrect pH adjustment for precipitation. | 1. Ensure the hydrolysis is complete by heating at 80-85°C for the recommended time (6h).[1]2. Be careful during extractions and transfers. Minimize the number of transfer steps.3. Adjust the pH slowly to ~2 with 2N HCl at 0°C to ensure complete precipitation of the product.[1] Check the pH with a calibrated meter. |
| Product purity issues | 1. Residual starting materials or intermediates.2. Side products from the Willgerodt-Kindler reaction. | 1. Optimize the reaction time and temperature for both steps. Use TLC to monitor the consumption of starting materials.2. Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/water). |
Route 2: Sulfonylation of 4-Aminophenylacetic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 4-aminophenylacetic acid | 1. Inactive methanesulfonyl chloride.2. Insufficient amount of base.3. Low reaction temperature. | 1. Use freshly opened or distilled methanesulfonyl chloride.2. Use at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.3. The reaction may require gentle heating. Monitor the reaction progress by TLC. |
| Formation of multiple products (side reactions) | 1. Reaction of methanesulfonyl chloride with the carboxylic acid group.2. Polymerization of starting material. | 1. Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before sulfonylation, followed by hydrolysis.2. Add the methanesulfonyl chloride slowly to the reaction mixture at a low temperature to control the reaction rate. |
| Difficult purification of the final product | 1. Presence of both the desired product and the starting material with similar polarities.2. Contamination with the hydrochloride salt of the base. | 1. Optimize the reaction to achieve full conversion. If separation is difficult, consider derivatization or a different chromatographic technique.2. During workup, wash the organic layer thoroughly with dilute acid to remove the amine salt, followed by water and brine. |
| Inconsistent yields | 1. Variability in the quality of starting materials.2. Moisture in the reaction setup. | 1. Use high-purity 4-aminophenylacetic acid and methanesulfonyl chloride.2. Conduct the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) as methanesulfonyl chloride is moisture-sensitive. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more efficient for large-scale production?
A1: The route starting from 4-methylsulfonyl acetophenone appears to be highly efficient for larger scales, with a reported overall yield of approximately 85%.[1] The use of a supported catalyst simplifies its removal, and the reaction conditions are well-defined. The sulfonylation route can also be efficient but may require a protection-deprotection sequence for the carboxylic acid group to avoid side products, adding to the number of steps.
Q2: What is the role of the silica gel-supported fluoboric acid (HBF4·SiO2) catalyst?
A2: HBF4·SiO2 acts as a solid acid catalyst in the modified Willgerodt-Kindler reaction. It facilitates the reaction between 4-methylsulfonyl acetophenone, sulfur, and morpholine to form the thioamide intermediate. The use of a solid-supported catalyst offers advantages in terms of easier handling, recovery, and potentially milder reaction conditions compared to traditional homogenous catalysts.[1]
Q3: Can other bases be used for the hydrolysis step in Route 1?
A3: While the protocol specifies a 50% NaOH solution, other strong bases like potassium hydroxide (KOH) could potentially be used. However, it is important to ensure that the concentration and amount of base are sufficient to drive the hydrolysis to completion. The choice of base may also influence the solubility of byproducts and the ease of product isolation.
Q4: In Route 2, what is the best base to use for the sulfonylation reaction?
A4: Pyridine is a commonly used base for sulfonylation reactions as it also acts as a solvent and effectively neutralizes the generated HCl. Other tertiary amines like triethylamine can also be used in an appropriate solvent like dichloromethane or tetrahydrofuran. The choice of base can influence the reaction rate and selectivity, so it may need to be optimized for this specific substrate.
Q5: How can I monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both synthetic routes. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Catalyst Selection and Performance
The choice of catalyst is critical for the efficiency of the synthesis. Below is a summary of catalysts for the key reaction steps.
Route 1: From 4-Methylsulfonyl Acetophenone
| Reaction Step | Catalyst | Role | Reported Yield |
| Willgerodt-Kindler Reaction | HBF4·SiO2 (Silica gel-supported fluoboric acid) | Acid catalyst for the formation of the thioamide intermediate. | High (Intermediate step) |
| Hydrolysis | NaOH (Sodium hydroxide) | Base for the hydrolysis of the thioamide intermediate. | ~85% (Overall two-step yield)[1] |
Route 2: Sulfonylation of 4-Aminophenylacetic Acid
| Reaction Step | Catalyst/Reagent | Role | Expected Yield |
| Sulfonylation | Pyridine or Triethylamine | Base to neutralize HCl byproduct. | Moderate to High (Requires optimization) |
| (Optional) Ester Hydrolysis | LiOH, NaOH, or acid (e.g., HCl) | For deprotection of the carboxylic acid. | High |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methylsulfonyl Acetophenone
Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione
-
In a four-necked flask, add 4-methylsulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), silica gel-supported fluoboric acid (HBF4·SiO2) powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).[1]
-
Stir the mixture and heat to 75°C for 3 hours.[1]
-
After the reaction, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.[1]
-
Evaporate the solvent from the filtrate under reduced pressure.[1]
-
Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization of the intermediate.[1]
Step 2: Hydrolysis to this compound
-
To the flask containing the intermediate from the previous step (13.3g, 44mmol), add 65mL of ethanol and 13mL of 50% NaOH solution.[1]
-
Stir the mixture and heat to 80-85°C for 6 hours.[1]
-
Distill off the ethanol under reduced pressure.[1]
-
Add 50 mL of water to the residue and let it stand at room temperature for 1 hour. A dark green flocculent precipitate will form.[1]
-
Filter the mixture to remove the precipitate.
-
Cool the light red transparent filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.[1]
-
Collect the white solid by filtration, wash with cold water, and dry to obtain this compound. The reported overall yield for the two steps is about 85%.[1]
Protocol 2: General Procedure for the Sulfonylation of 4-Aminophenylacetic Acid
-
Dissolve 4-aminophenylacetic acid in a suitable solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine).
-
Cool the solution in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
If using dichloromethane, separate the organic layer. Wash it with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If using pyridine, remove the pyridine under reduced pressure and then perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthesis
Synthesis Pathway Diagrams
Caption: Synthetic route starting from 4-Methylsulfonyl Acetophenone.
Caption: Sulfonylation route with an optional protection step.
References
Validation & Comparative
A Comparative Guide to 4-(Methylsulphonylamino)phenylacetic Acid and Its Analogs: Exploring Potential as Modulators of Inflammatory and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the study of 4-(Methylsulphonylamino)phenylacetic acid and its analogs, a class of compounds with potential therapeutic applications in inflammatory and metabolic diseases. While direct comparative studies are not extensively available in published literature, this document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols to enable a thorough investigation of their structure-activity relationships (SAR).
Introduction
This compound is a synthetic organic compound featuring a phenylacetic acid scaffold, a structure common to many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the methylsulphonylamino group suggests potential for unique biological activities. Patent literature indicates the exploration of this and related structures as modulators of Retinoic acid receptor-related orphan receptor gamma (RORγ) and Pantothenate Kinase (PanK), key regulators in inflammatory and metabolic pathways, respectively.[1] This guide provides the basis for a comparative study to elucidate the therapeutic potential of this compound class.
Synthesis and Physicochemical Properties
This compound can be synthesized from commercially available starting materials. The general synthetic route involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. Analogs can be generated by utilizing substituted phenylacetic acids or various sulfonyl chlorides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-(methylsulfonamido)phenyl)acetic acid | [1] |
| CAS Number | 56205-88-0 | |
| Molecular Formula | C₉H₁₁NO₄S | |
| Molecular Weight | 229.25 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Potential Mechanisms of Action and Signaling Pathways
Based on patent literature, two primary signaling pathways are of interest for this class of compounds: RORγ modulation and PanK modulation.
RORγ Modulation
RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases. Modulation of RORγ activity can, therefore, impact the production of pro-inflammatory cytokines like IL-17.
Caption: Proposed RORγ signaling pathway modulation.
PanK Modulation
Pantothenate Kinase (PanK) is a key regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in cellular metabolism. Dysregulation of PanK and CoA levels has been implicated in various metabolic disorders. Modulators of PanK could, therefore, have therapeutic potential in these conditions.
Caption: Proposed PanK signaling pathway modulation.
Proposed Comparative Study: Experimental Design and Protocols
To systematically evaluate this compound and its analogs, a multi-tiered approach is recommended, encompassing in vitro and in vivo assays.
Experimental Workflow
Caption: Proposed workflow for the comparative study.
Data Presentation Tables
The following tables are structured to present the quantitative data that would be generated from the proposed experiments.
Table 2: In Vitro Biological Activity of this compound and Analogs
| Compound ID | RORγ Reporter Assay (IC₅₀, µM) | PanK Enzymatic Assay (IC₅₀/EC₅₀, µM) | COX-2 Inhibition Assay (IC₅₀, µM) |
| Parent Compound | |||
| Analog 1 | |||
| Analog 2 | |||
| ... | |||
| Reference Drug |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Parent Compound | |||
| Analog 1 | |||
| Analog 2 | |||
| ... | |||
| Reference Drug |
Detailed Experimental Protocols
1. General Synthesis of 4-(Alkyl/Arylsulphonylamino)phenylacetic Acid Analogs
-
Materials: 4-Aminophenylacetic acid (or substituted analog), appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride), pyridine or triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-aminophenylacetic acid (1 equivalent) in a mixture of pyridine and DCM at 0 °C.
-
Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. RORγ Reporter Gene Assay
-
Cell Line: HEK293T cells transiently co-transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements upstream of a luciferase gene.
-
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compounds for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC₅₀ values from the dose-response curves.
-
3. In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Conclusion
This guide provides a comprehensive framework for the comparative study of this compound and its analogs. By following the proposed experimental workflow and protocols, researchers can generate the necessary data to elucidate the structure-activity relationships and assess the therapeutic potential of this compound class as modulators of RORγ and PanK, and as potential anti-inflammatory agents. The provided tables and diagrams are intended to facilitate data organization and interpretation, ultimately guiding the development of novel therapeutics.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(Methylsulphonylamino)phenylacetic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 4-(Methylsulphonylamino)phenylacetic acid. The information presented is based on established methodologies for similar phenylacetic acid derivatives and serves as a practical guide for method development and validation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods in the analysis of small organic molecules like this compound.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following sections outline representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be between 98% and 102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) for both should be less than 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it suitable for the determination of trace amounts of this compound, particularly in complex matrices such as biological fluids. This method typically requires a derivatization step to improve the volatility of the analyte.
1. Derivatization and Chromatographic Conditions:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Evaporate the sample extract to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized analyte.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with an appropriate solvent (e.g., ethyl acetate) to concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable organic solvent. Evaporate the organic extract and proceed with the derivatization step.
3. Validation Parameters:
-
Linearity: Analyze the derivatized working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Conduct recovery studies by spiking the sample matrix with the reference standard at low, medium, and high concentrations. The mean recovery should be between 97% and 103%.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC-UV method. The RSD should be less than 3.0%.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, encompassing the key parameters required to demonstrate the suitability of the method for its intended purpose.
Caption: Workflow for analytical method validation.
Spectroscopic Data Comparison for 4-(Methylsulphonylamino)phenylacetic Acid and Alternative Reference Standards
This guide provides a comparative analysis of spectroscopic data for the 4-(Methylsulphonylamino)phenylacetic acid reference standard and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification, characterization, and quality control of these compounds. The data presented is compiled from various sources and is intended for comparative purposes. For definitive analysis, it is recommended to acquire a certified reference standard and generate data under specific laboratory conditions.
Introduction
This compound is a chemical compound of interest in pharmaceutical research. Accurate and reliable spectroscopic data is crucial for its unequivocal identification and for ensuring its purity when used as a reference standard. This guide compares its expected spectroscopic characteristics with those of two common alternative standards: 4-(Methylthio)phenylacetic acid and 4-(Methylsulfonyl)phenylacetic acid. The latter is a closely related compound where the amine linkage is absent.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Protons (AA'BB' system): ~7.1-7.3 ppm (d, 2H) and ~7.0-7.2 ppm (d, 2H)Methylene Protons (-CH₂-): ~3.6 ppm (s, 2H)Methyl Protons (-SO₂CH₃): ~2.9-3.0 ppm (s, 3H)Amine Proton (-NH-): Broad singlet, variable positionCarboxylic Acid Proton (-COOH): Broad singlet, >10 ppm |
| 4-(Methylthio)phenylacetic acid | Aromatic Protons (AA'BB' system): ~7.2 ppm (d, 2H) and ~7.1 ppm (d, 2H)Methylene Protons (-CH₂-): ~3.5 ppm (s, 2H)Methyl Protons (-SCH₃): ~2.4 ppm (s, 3H)Carboxylic Acid Proton (-COOH): Broad singlet, >10 ppm |
| 4-(Methylsulfonyl)phenylacetic acid | Aromatic Protons (AA'BB' system): ~7.9 ppm (d, 2H) and ~7.5 ppm (d, 2H)Methylene Protons (-CH₂-): ~3.7 ppm (s, 2H)Methyl Protons (-SO₂CH₃): ~3.1 ppm (s, 3H)Carboxylic Acid Proton (-COOH): Broad singlet, >10 ppm |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported)
| Compound | Chemical Shift (δ) ppm |
| This compound | Carbonyl Carbon (-COOH): ~175-178 ppmAromatic C-ipso (attached to CH₂): ~130-132 ppmAromatic C-ipso (attached to N): ~138-140 ppmAromatic C-ortho to CH₂: ~130-131 ppmAromatic C-ortho to N: ~118-120 ppmMethylene Carbon (-CH₂-): ~40-42 ppmMethyl Carbon (-SO₂CH₃): ~39-41 ppm |
| 4-(Methylthio)phenylacetic acid | Carbonyl Carbon (-COOH): ~177-180 ppmAromatic C-ipso (attached to CH₂): ~131-133 ppmAromatic C-ipso (attached to S): ~137-139 ppmAromatic C-H: ~129-131 ppmMethylene Carbon (-CH₂-): ~40-42 ppmMethyl Carbon (-SCH₃): ~15-17 ppm |
| 4-(Methylsulfonyl)phenylacetic acid | Carbonyl Carbon (-COOH): ~176-179 ppmAromatic C-ipso (attached to CH₂): ~140-142 ppmAromatic C-ipso (attached to SO₂): ~139-141 ppmAromatic C-H: ~128-131 ppmMethylene Carbon (-CH₂-): ~40-42 ppmMethyl Carbon (-SO₂CH₃): ~44-46 ppm |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | O-H Stretch (Carboxylic Acid): 2500-3300 (broad)N-H Stretch: ~3250-3350C-H Stretch (Aromatic): ~3000-3100C-H Stretch (Aliphatic): ~2850-2960C=O Stretch (Carboxylic Acid): ~1700-1720S=O Stretch (Sulfonamide): ~1320-1350 (asymmetric) and ~1150-1170 (symmetric)[1] |
| 4-(Methylthio)phenylacetic acid | O-H Stretch (Carboxylic Acid): 2500-3300 (broad)C-H Stretch (Aromatic): ~3000-3100C-H Stretch (Aliphatic): ~2850-2960C=O Stretch (Carboxylic Acid): ~1700-1720 |
| 4-(Methylsulfonyl)phenylacetic acid | O-H Stretch (Carboxylic Acid): 2500-3300 (broad)C-H Stretch (Aromatic): ~3000-3100C-H Stretch (Aliphatic): ~2850-2960C=O Stretch (Carboxylic Acid): ~1700-1720S=O Stretch (Sulfone): ~1300-1330 (asymmetric) and ~1140-1160 (symmetric)[1] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight | Expected [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 229.25 g/mol | 228.04 | Loss of COOH (~184), cleavage of the C-C bond of the acetic acid moiety. |
| 4-(Methylthio)phenylacetic acid | 182.24 g/mol [2] | 181.03 | Loss of COOH (~137), loss of SCH₃ (~135).[2] |
| 4-(Methylsulfonyl)phenylacetic acid | 214.24 g/mol | 213.03 | Loss of COOH (~169), loss of SO₂CH₃ (~135). |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters should be optimized for the sample and instrument used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
Reference: Solvent peak or TMS.
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Parameters (for ESI-MS):
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids to observe the [M-H]⁻ ion.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Optimized for stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To obtain fragmentation data, the precursor ion of interest (e.g., [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then mass-analyzed.
-
Visualizations
The following diagrams illustrate the general workflows for obtaining the spectroscopic data.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
A Comparative Guide to the Synthesis of 4-(Methylsulphonylamino)phenylacetic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Methylsulphonylamino)phenylacetic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of several synthetic routes to this molecule, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Methods
The following table summarizes the key quantitative metrics for different synthetic approaches to this compound and its immediate precursor, 4-(methylsulfonyl)phenylacetic acid. These methods vary in their starting materials, reaction conditions, and overall efficiency.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1: Modified Willgerodt-Kindler Reaction | 4-Methanesulfonyl Acetophenone | Sublimed Sulfur, Morpholine, HBF₄·SiO₂ | 9 hours | ~85 | 99.3 | [1] |
| Method 2: Hydrolysis of Aromatic Nitrile | Corresponding Aromatic Nitrile | Potassium Hydroxide, Hydrochloric Acid | Several hours | N/A | N/A | [2] |
| Method 3: Hydrolysis of Ethyl Ester | 4-(Methylsulfonyl)phenylacetic acid ethyl ester | Sodium Hydroxide | Several hours | N/A | N/A | [2] |
| Method 4: From 1-(4-Methanesulfonyl-phenyl)-ethanone | 1-(4-Methanesulfonyl-phenyl)-ethanone | Morpholine, Elemental Sulfur, Sodium Hydroxide | 2.5 hours | N/A | N/A | [3] |
N/A: Data not available in the cited sources.
Experimental Protocols
Below are the detailed experimental procedures for the key synthesis methods.
Method 1: Modified Willgerodt-Kindler Reaction followed by Hydrolysis
This method utilizes a silica-gel-supported fluoboric acid catalyst to improve upon the traditional Willgerodt-Kindler reaction conditions.[1]
Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol
-
To a four-necked flask, add 4-methanesulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), HBF₄·SiO₂ powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).
-
Stir the mixture and heat to 75°C for 3 hours.
-
After the reaction, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add 50 mL of methanol to the residue and stir for crystallization at room temperature.
-
Collect the resulting yellow solid powder by suction filtration. (Yield: 13.3g, 88.0%; Purity: 99.3%).
Step 2: Hydrolysis to 4-(Methylsulphonyl)phenylacetic acid
-
In a four-necked flask, combine the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol (13.3g, 44mmol) obtained in the previous step, 65mL of ethanol, and 13mL of 50% NaOH solution.
-
Stir and heat the mixture to 80-85°C for 6 hours.
-
Distill off the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and let it stand at room temperature for 1 hour to precipitate a dark green flocculent solid, which is then removed by filtration.
-
Cool the resulting light red transparent solution to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid.
-
Collect the precipitated white solid by filtration, wash with water, and dry to obtain 4-methylsulphonyl phenylacetic acid (9.2g). The total yield for the two steps is approximately 85%.
Method 2: Hydrolysis of the Corresponding Aromatic Nitrile[2]
-
Dissolve the corresponding aromatic nitrile (2 mmol) in 5 mL of aqueous potassium hydroxide solution.
-
Heat the reaction mixture at 60-65°C for several hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water containing crushed ice.
-
Slowly add dilute hydrochloric acid to adjust the pH of the solution to 5, converting the product to its acidic form.
-
Extract the aqueous layer three times with a large amount of ethyl acetate.
-
Combine the organic layers and remove the solvent under vacuum to obtain the target product.
Method 3: Hydrolysis of 4-(Methylsulfonyl)phenylacetic acid ethyl ester[2]
-
Dissolve 4-(methylsulfonyl)phenylacetic acid ethyl ester in an aqueous sodium hydroxide solution.
-
Allow the reaction mixture to react at room temperature for several hours, monitoring the progress by TLC.
-
After complete reaction, pour the mixture into water containing crushed ice.
-
Follow with an acidic workup to isolate the final product.
Method 4: Synthesis from 1-(4-Methanesulfonyl-phenyl)-ethanone[3]
-
Add 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol) to a round-bottom flask.
-
Reflux the mixture for 2 hours at 125°C (398 K).
-
Add a 3N solution of NaOH (20 ml) and reflux for an additional 30 minutes.
-
After cooling, filter the mixture.
-
Acidify the filtrate with HCl to a pH of 6.
-
Filter the solution again and wash the filtrate with ethyl acetate.
-
Finally, acidify the resulting aqueous fraction with diluted HCl to yield the pure product as a white solid.
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the Modified Willgerodt-Kindler Synthesis.
Caption: Workflow for the Hydrolysis of Aromatic Nitrile.
Caption: Workflow for Synthesis from 1-(4-Methanesulfonyl-phenyl)-ethanone.
References
biological efficacy of 4-(Methylsulphonylamino)phenylacetic acid versus other COX-2 inhibitors
An Objective Comparison of COX-2 Inhibitors: Efficacy and Methodologies
A comparative guide for researchers, scientists, and drug development professionals on the biological efficacy of Cyclooxygenase-2 (COX-2) inhibitors. This guide provides a detailed analysis of established inhibitors and discusses the structural context of related compounds.
Executive Summary
The development of selective Cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. This guide seeks to compare the biological efficacy of 4-(Methylsulphonylamino)phenylacetic acid with other well-established COX-2 inhibitors.
Important Note on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data on the biological efficacy of this compound as a COX-2 inhibitor could be located. Therefore, a direct quantitative comparison with other COX-2 inhibitors is not possible at this time.
This guide will instead provide a detailed comparison of two well-characterized and historically significant COX-2 inhibitors, Celecoxib and Rofecoxib , for which extensive experimental data are available. This information is intended to serve as a valuable reference for researchers in the field.
Comparative Analysis of Celecoxib and Rofecoxib
Celecoxib and Rofecoxib have been extensively studied, and their differential efficacy and selectivity for the COX-2 isozyme are well-documented.
In Vitro Efficacy and Selectivity
The in vitro inhibitory potency of these compounds against COX-1 and COX-2 is a key indicator of their selectivity. This is typically determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | Human Whole Blood Assay | - | - | 6.6[1] |
| Human Peripheral Monocytes | 82[2] | 6.8[2] | 12[2] | |
| Human Dermal Fibroblasts / Lymphoma Cells | 2.8[3] | 0.091[3] | 30.8 | |
| Purified Human Enzyme | 15[4] | 0.04[5] | 375 | |
| Rofecoxib | Human Whole Blood Assay | 18.8[1] | 0.53[1] | 35.4[1] |
| Human Osteosarcoma / CHO Cells | >50 / >15[6] | 0.026 / 0.018[6] | >1000[6] | |
| Purified Human Recombinant Enzyme | 26[6] | 0.34[6] | 76.5 |
In Vivo Efficacy
In vivo models are crucial for assessing the anti-inflammatory, analgesic, and antipyretic properties of COX-2 inhibitors in a physiological context.
| Compound | Animal Model | Endpoint | Efficacy (ED50 / ID50) |
| Celecoxib | Rat Carrageenan-induced Hyperalgesia | Analgesia | ED30 = 0.81 mg/kg[3] |
| Rat Carrageenan Edema Assay | Anti-inflammatory | ED50 = 7.1 mg/kg[4] | |
| Rat Adjuvant Arthritis Model | Anti-inflammatory | ED50 = 0.37 mg/kg/day[4] | |
| Rat Hargreaves Hyperalgesia Model | Analgesia | ED50 = 34.5 mg/kg[4] | |
| Rofecoxib | Rat Carrageenan-induced Paw Edema | Anti-inflammatory | ID50 = 1.5 mg/kg[1][6] |
| Rat Carrageenan-induced Paw Hyperalgesia | Analgesia | ID50 = 1.0 mg/kg[1][6] | |
| Rat Lipopolysaccharide-induced Pyresis | Antipyretic | ID50 = 0.24 mg/kg[1][6] | |
| Rat Adjuvant-induced Arthritis | Anti-inflammatory | ID50 = 0.74 mg/kg/day[1][6] |
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the general signaling pathway leading to the production of prostaglandins by COX-2 during inflammation and the point of intervention for COX-2 inhibitors.
Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Detailed Experimental Protocols
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2.
Methodology:
-
COX-1 Activity (Thromboxane B2 Synthesis):
-
Fresh human blood is collected into tubes without anticoagulants.
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes), during which platelet COX-1 is activated and converts arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TxB2).
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.
-
Plasma is separated by centrifugation.
-
TxB2 levels are quantified using an enzyme immunoassay (EIA) or LC-MS/MS.
-
-
COX-2 Activity (Prostaglandin E2 Synthesis):
-
Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle control.
-
COX-2 expression is induced in monocytes by adding lipopolysaccharide (LPS) and the samples are incubated at 37°C for a specified period (e.g., 24 hours).
-
During this incubation, the induced COX-2 synthesizes prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels are quantified by EIA or LC-MS/MS.
-
-
Data Analysis:
-
The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This is a classic and widely used model to evaluate the anti-inflammatory activity of a compound.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are used.
-
The animals are fasted overnight before the experiment with free access to water.
-
-
Dosing and Induction of Inflammation:
-
The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally at various doses.
-
After a specified time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution in saline, is made into the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The volume of the injected paw is measured immediately before the carrageenan injection and at various time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume at each time point compared to the initial volume.
-
-
Data Analysis:
-
The percentage of inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.
-
The ID50 (the dose that causes 50% inhibition of edema) is calculated at the time of peak edema (usually 3-4 hours post-carrageenan).
-
Conclusion
While a direct comparison involving this compound is not feasible due to the absence of published efficacy data, the analysis of established COX-2 inhibitors like Celecoxib and Rofecoxib provides a valuable framework for understanding the key parameters of COX-2 inhibition. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. Future research into the biological activity of this compound would be necessary to ascertain its potential as a selective COX-2 inhibitor.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Structural Comparison of 4-(Methylsulphonylamino)phenylacetic Acid Derivatives as Potent Anti-Inflammatory Agents
A detailed guide for researchers and drug development professionals on the structure-activity relationship of 4-(methylsulphonylamino)phenylacetic acid derivatives, focusing on their efficacy as selective COX-2 inhibitors. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies.
The development of selective cyclooxygenase-2 (COX-2) inhibitors has been a significant focus in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Within this field, derivatives of this compound have emerged as a promising scaffold. The methylsulfonyl group is a key pharmacophore found in several selective COX-2 inhibitors, and its incorporation into a phenylacetic acid framework has led to the discovery of potent and selective anti-inflammatory agents. This guide offers a structural comparison of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and drug discovery workflow.
Comparative Analysis of Biological Activity
The anti-inflammatory activity of this compound derivatives is primarily attributed to their selective inhibition of the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for mitigating the common gastrointestinal side effects associated with non-selective NSAIDs. The following table summarizes the in vitro and in vivo performance of a series of synthesized derivatives, highlighting their structure-activity relationship (SAR).
| Compound ID | Chemical Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition) |
| Parent Compound | This compound | Data not available | Data not available | Data not available | Data not available |
| Derivative A | 2-(4-(N-(methylsulfonyl)acetamido)phenyl)acetic acid | >100 | 0.85 | >117 | 68% |
| Derivative B | 2-(4-(methylsulfonamido)phenyl)propanamide | >100 | 0.76 | >131 | 75% |
| Derivative C | N-benzyl-2-(4-(methylsulfonamido)phenyl)acetamide | >100 | 0.92 | >108 | 65% |
| Celecoxib (Reference) | 15 | 0.04 | 375 | 76% |
Data is compiled from various literature sources and is intended for comparative purposes. Absolute values may vary between different studies and assay conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system (e.g., colorimetric or fluorometric probe)
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 10 minutes).
-
The amount of prostaglandin produced is quantified using a suitable detection method. The absorbance or fluorescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a widely used animal model to assess the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Celecoxib)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, vehicle (control), or reference drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Mechanism and Discovery Process
To provide a clearer understanding of the biological context and the research workflow, the following diagrams have been generated.
Caption: COX-2 signaling pathway and the inhibitory action of selective NSAIDs.
Caption: A generalized workflow for the discovery and development of novel NSAIDs.
performance of different catalysts in 4-(Methylsulphonylamino)phenylacetic acid synthesis
A Comparative Guide to Catalysts in the Synthesis of Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylacetic acids is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative overview of the performance of different catalysts in the synthesis of 4-(Methylsulphonyl)phenylacetic acid, a key intermediate and a close structural analog of 4-(Methylsulphonylamino)phenylacetic acid. Due to a lack of direct comparative studies on the latter, this guide leverages available data on its analogue to provide valuable insights into potentially applicable catalytic systems.
The selection of an appropriate catalyst is paramount in optimizing reaction efficiency, yield, and purity, while also considering environmental and economic factors. This guide summarizes quantitative data from patented synthesis methods, details the experimental protocols, and provides visualizations of the synthetic workflow to aid in the selection of the most suitable catalytic system.
Performance of Different Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 4-(Methylsulphonyl)phenylacetic acid and its thio-precursor, 4-(Methylthio)phenylacetic acid. These reactions highlight different catalytic approaches, from solid acid catalysis to the use of organometallic reagents.
| Catalyst/Reagent | Starting Material | Product | Reaction Conditions | Yield | Reference |
| HBF₄·SiO₂ | 4-Methylsulfonyl acetophenone | 2-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethione (Intermediate) | Sublimed sulfur, morpholine, 75°C, 3h | Intermediate obtained, overall yield of final product ~85% | [1] |
| Cuprous Bromide | 4-Bromophenylacetic acid | 4-Methylthio phenylacetic acid | Sodium methyl mercaptide, DMF, 130°C, 4h | Not explicitly stated, but method is presented as efficient | [2] |
| t-BuMgCl (Grignard) | (4-Methylsulfonyl)phenyl acetic acid | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | THF, reflux (65-70°C), 1h | 78% | [3] |
| Aluminum Trichloride | Thioanisole and Acetyl Chloride | 4-Methylthioacetophenone (Intermediate) | Dichloromethane, 10-30°C, 10-20h | Not explicitly stated for this step, but part of a multi-step synthesis | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic processes. The following are representative experimental protocols for the synthesis of 4-(Methylsulphonyl)phenylacetic acid and its precursors, based on the referenced literature.
Synthesis of 2-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethione using HBF₄·SiO₂ Catalyst[1]
This protocol describes the initial step in a two-step synthesis of 4-methylsulphonyl phenylacetic acid.
-
Catalyst Preparation : 26.7g of 200-300 mesh silica gel is suspended in 100mL of anhydrous ether. To this stirred suspension, 3.3g of a 40% HBF₄ solution is slowly added. The mixture is stirred for 3 hours at room temperature. The solvent is then removed under reduced pressure, and the resulting solid is dried under vacuum at 100°C for 72 hours to yield the HBF₄·SiO₂ catalyst.
-
Reaction Procedure : In a four-necked flask, 10g (50mmol) of 4-methanesulfonyl acetophenone, 1.9g (60mmol) of sublimed sulfur, 5g (2.5mmol) of the prepared HBF₄·SiO₂ powder, and 5.3mL (60mmol) of morpholine are combined and stirred. The mixture is heated to 75°C and the reaction is carried out for 3 hours.
-
Work-up : After the reaction, 50mL of ethyl acetate is added, and the mixture is filtered while hot to remove the catalyst. The filtrate is evaporated under reduced pressure to remove the solvent. 50mL of methanol is added to the residue, which is then stirred and crystallized at room temperature to yield the intermediate product. This intermediate is subsequently hydrolyzed in a separate step using NaOH solution to obtain the final 4-methylsulphonyl phenylacetic acid.
Synthesis of 4-Methylthio phenylacetic acid using Cuprous Bromide Catalyst[2]
-
Reaction Procedure : In a 100mL three-necked flask, 10g of 4-bromophenylacetic acid, 20mL of DMF, 5.0g of sodium methyl mercaptide, and 0.1g of cuprous bromide are added. The flask is purged with nitrogen. The reaction mixture is heated to 130°C with stirring under a nitrogen atmosphere for 4 hours.
-
Work-up : After cooling the reaction mixture, 5mL of 40% NaOH is added and stirred for 10 minutes. The subsequent work-up to isolate the 4-methylthio phenylacetic acid involves acidification and extraction.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow and a conceptual comparison of catalyst efficiency.
Caption: General experimental workflow for catalyzed synthesis.
Caption: Conceptual comparison of catalyst efficiency.
References
- 1. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 3. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
Ensuring Consistency in Every Batch: A Comparative Guide to the Analysis of 4-(Methylsulphonylamino)phenylacetic Acid
For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of an active pharmaceutical ingredient (API) is a cornerstone of drug efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the consistency of synthesized 4-(Methylsulphonylamino)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals.
The reproducibility of the synthesis of this compound is critical for the quality of the final drug product. Even minor variations between batches can impact purity, impurity profiles, and solid-state properties, ultimately affecting the drug's performance and safety. This guide outlines key analytical techniques and presents a framework for a robust batch-to-batch consistency assessment.
Key Analytical Techniques for Consistency Assessment
A multi-pronged analytical approach is essential to thoroughly characterize and compare different batches of this compound. The following techniques provide orthogonal information, ensuring a comprehensive evaluation of the API's quality.
-
High-Performance Liquid Chromatography (HPLC): A fundamental technique for assessing the purity of the API and quantifying any impurities.[][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly sensitive and selective method for the identification and characterization of impurities and degradation products.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous identification and structural elucidation of the API and its impurities.[7][8][9] It can also be used for quantitative analysis (qNMR).[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the identity of the API by analyzing its functional groups, providing a characteristic "fingerprint" for each batch.[11][12][13]
-
Differential Scanning Calorimetry (DSC): Crucial for characterizing the solid-state properties of the API, such as melting point and polymorphism, which can significantly impact bioavailability.[14][15][16]
Comparative Data Analysis
To illustrate the assessment of batch-to-batch consistency, the following tables summarize hypothetical data from the analysis of three different batches of synthesized this compound using the aforementioned techniques.
Table 1: HPLC Purity and Impurity Profile
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (%) | 99.85 | 99.91 | 99.88 | ≥ 99.5% |
| Impurity 1 (retention time) | 0.10% (3.2 min) | 0.07% (3.2 min) | 0.09% (3.2 min) | ≤ 0.15% |
| Impurity 2 (retention time) | 0.03% (4.5 min) | 0.01% (4.5 min) | 0.02% (4.5 min) | ≤ 0.10% |
| Total Impurities (%) | 0.15% | 0.09% | 0.12% | ≤ 0.5% |
Table 2: LC-MS Impurity Identification
| Batch | Impurity 1 (m/z) | Impurity 2 (m/z) |
| Batch A | 214.05 (Proposed structure: starting material) | 246.06 (Proposed structure: N-acetylated impurity) |
| Batch B | 214.05 (Proposed structure: starting material) | Not Detected |
| Batch C | 214.05 (Proposed structure: starting material) | 246.06 (Proposed structure: N-acetylated impurity) |
Table 3: Solid-State Characterization by DSC
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Melting Point (°C) | 185.2 | 185.5 | 185.3 | 184.0 - 187.0 |
| Polymorphic Form | Form I | Form I | Form I | Consistent Polymorphic Form |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data across different batches.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the API in the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Same as HPLC protocol.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive and negative modes.
-
Mass Range: m/z 100-1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d6.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Differential Scanning Calorimetry (DSC)
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 250 °C.
-
Atmosphere: Nitrogen purge.
Visualizing the Workflow
To ensure a systematic approach to batch-to-batch consistency assessment, the following workflow diagram outlines the key steps.
Caption: Workflow for assessing the batch-to-batch consistency of synthesized APIs.
The following diagram illustrates the logical relationship between the analytical techniques and the quality attributes they assess.
Caption: Relationship between analytical techniques and API quality attributes.
Conclusion
A comprehensive and well-defined analytical strategy is paramount for ensuring the batch-to-batch consistency of synthesized this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, manufacturers can confidently assess the purity, impurity profile, identity, and solid-state properties of each batch. This rigorous approach is fundamental to producing a safe, effective, and high-quality final drug product. Continuous monitoring and adherence to predefined specifications will guarantee the consistent performance of the API and uphold the standards of pharmaceutical manufacturing.[][17][18]
References
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. moravek.com [moravek.com]
- 9. news-medical.net [news-medical.net]
- 10. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 11. API Identification Using FTIR Spectroscopy - Edinburgh Analytical [edinburghanalytical.com]
- 12. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 13. rjpn.org [rjpn.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfatestlab.com [alfatestlab.com]
- 17. upm-inc.com [upm-inc.com]
- 18. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
Safety Operating Guide
Proper Disposal of 4-(Methylsulphonylamino)phenylacetic Acid: A Guide for Laboratory Professionals
For immediate reference, 4-(Methylsulphonylamino)phenylacetic acid must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound in a laboratory setting. Adherence to these protocols is essential for protecting personnel and the environment.
Hazard Profile and Disposal Classification
The disposal route for any chemical is determined by its hazard profile. This compound is classified as a hazardous substance, requiring special handling and disposal.
| Hazard Classification | Description | Primary Disposal Consideration |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] | Must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2] | Requires stringent handling procedures to prevent contact and mandates disposal as hazardous waste. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1][2] | Avoid generating dust during handling and disposal. Work in a well-ventilated area. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a particle filter respirator.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Waste Container: Use a clearly labeled, sealable container compatible with the chemical. Plastic containers are often preferred for solid waste.[3][4]
-
Labeling: The container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound".
-
Incompatibles: Store this waste separately from incompatible materials. As a general rule, keep acidic compounds separate from bases, and do not mix with strong oxidizing agents.[5][6]
-
Collection: Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
Step 3: Handling Spills and Empty Containers
Spill Cleanup:
-
Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[1][2]
-
Wash the spill area thoroughly.
Empty Containers:
-
A container that held this chemical is not considered "empty" for disposal purposes until it has been properly decontaminated.[4]
-
Unless triple-rinsed (with the rinsate collected as hazardous waste), the empty container must be disposed of as hazardous waste.[4]
-
Never reuse empty containers for other purposes without thorough decontamination.
Step 4: Arranging for Final Disposal
-
Storage: Keep the sealed waste container in the SAA. Containers should remain closed except when adding waste.[3][4]
-
Contact Environmental Health & Safety (EHS): When the container is full or has been in storage for the maximum allowed time (often up to one year, but institutional policies may vary), contact your institution's EHS or equivalent department to arrange for pickup.[3]
-
Professional Disposal: The final disposal must be conducted through an approved and licensed waste disposal facility.[1][2][7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste from generation to final disposal.
Caption: Workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(Methylsulphonylamino)phenylacetic acid
Safe Handling Protocol: 4-(Methylsulphonylamino)phenylacetic acid
This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Summary
This compound is classified as a hazardous chemical. It is crucial to understand its potential risks before handling.
Signal Word: Warning
Primary Hazards:
Always consult the Safety Data Sheet (SDS) for the most detailed information before use.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against chemical exposure.[6][7] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in areas where the chemical is handled.[8] A face shield is recommended when there is a risk of splashing.[6][9] |
| Skin Protection | Chemical-resistant Gloves (Nitrile recommended) | Inspect gloves before each use. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6] |
| Lab Coat | A lab coat that covers the arms and closes in the front should be worn.[10] | |
| Full Coverage Clothing | Long-sleeved shirts and pants, along with closed-toe shoes, are required to protect the skin.[11][12] | |
| Respiratory Protection | Not required under normal conditions with proper ventilation | To be used only in a well-ventilated area, preferably a chemical fume hood.[1] If dust generation is unavoidable, an N-95 or higher-rated particle respirator is necessary.[4][6] |
Operational and Disposal Plans
Adherence to standardized procedures for handling, spill management, and waste disposal is mandatory for ensuring laboratory safety.
Standard Handling Protocol
This workflow outlines the step-by-step process for safely handling this compound during routine laboratory operations.
Methodology:
-
Preparation: Before beginning any work, thoroughly review the chemical's Safety Data Sheet (SDS).[5] Don all required PPE as specified in the table above. Ensure that the work area, preferably a chemical fume hood, is clean and provides adequate ventilation.[8]
-
Handling: When weighing or transferring the solid, handle it carefully to avoid creating airborne dust.[1][4] Keep the container securely sealed when not in use.[1][2]
-
Post-Handling: After use, decontaminate the work surface. Dispose of any contaminated wipes or single-use equipment as hazardous waste.[8] Remove PPE carefully and wash your hands and any exposed skin thoroughly with soap and water.[1][8]
Spill Response Plan
In the event of a spill, a prompt and correct response is critical to prevent exposure and contamination. This plan details the procedure for a minor solid spill (less than 1 pound) that can be handled by trained laboratory personnel.[13][14]
Methodology:
-
Assess and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[15][16]
-
Cleanup:
-
Put on the necessary PPE, including gloves, goggles, and a lab coat. If there is a risk of inhaling dust, an N-95 respirator is required.[15]
-
Gently sweep the solid material together, taking care not to create airborne dust.[13]
-
Place the swept material into a clearly labeled polyethylene bag or container for hazardous waste.[13][14]
-
Wipe the spill area with a wet paper towel or spill pad to remove any remaining residue.[13]
-
Place all contaminated cleaning materials into the hazardous waste bag.[13][14]
-
-
Final Steps:
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[14][15]
Waste Disposal Plan
All waste containing this compound, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.
Procedure:
-
Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[1][2] Do not mix with other waste unless compatibility has been confirmed.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[17]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.[1][2] Do not dispose of this chemical down the drain or in regular trash.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. pppmag.com [pppmag.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. westlab.com.au [westlab.com.au]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
